molecular formula C12H14Br2O2 B582599 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran CAS No. 1257665-15-8

2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran

Cat. No.: B582599
CAS No.: 1257665-15-8
M. Wt: 350.05
InChI Key: IYZIDIBXMQILDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran is a useful research compound. Its molecular formula is C12H14Br2O2 and its molecular weight is 350.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(2,4-dibromophenoxy)methyl]oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Br2O2/c13-9-4-5-12(11(14)7-9)16-8-10-3-1-2-6-15-10/h4-5,7,10H,1-3,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZIDIBXMQILDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)COC2=C(C=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682176
Record name 2-[(2,4-Dibromophenoxy)methyl]oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257665-15-8
Record name 2H-Pyran, 2-[(2,4-dibromophenoxy)methyl]tetrahydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257665-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2,4-Dibromophenoxy)methyl]oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from analogous structures and established chemical principles to offer a robust predictive profile. The guide covers physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and an exploration of potential biological activities based on the known pharmacology of related pyran and brominated phenoxy ether derivatives. This document aims to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and similar molecules in the fields of medicinal chemistry and drug discovery.

Introduction

This compound is a halogenated ether containing a dibromophenoxy moiety linked to a tetrahydropyran ring. The presence of the electron-withdrawing bromine atoms on the phenyl ring and the flexible tetrahydropyran structure suggests potential for interesting chemical reactivity and biological activity. While specific data for this compound is scarce in publicly available literature, its structural motifs are present in a variety of biologically active molecules, including some with anticancer and antimicrobial properties. This guide aims to fill the knowledge gap by providing a detailed theoretical and comparative analysis.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₄Br₂O₂[1][2][3]
Molecular Weight 350.05 g/mol [1][2][3]
CAS Number 1257665-15-8[1][2][3]
Appearance Predicted: Colorless to pale yellow oil or low melting solidInferred from similar compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Predicted: Soluble in organic solvents (e.g., DMSO, DMF, dichloromethane, ethyl acetate); sparingly soluble in water.Inferred from similar compounds[4][5][6]
Purity (Typical) ≥96%[1]

Synthesis

A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis.[7][8][9][10][11] This well-established reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the sodium salt of 2,4-dibromophenol (2,4-dibromophenoxide) would act as the nucleophile, attacking 2-(bromomethyl)tetrahydro-2H-pyran.

Proposed Synthetic Workflow

G cluster_0 Preparation of Sodium 2,4-Dibromophenoxide cluster_1 Williamson Ether Synthesis cluster_2 Workup and Purification A 2,4-Dibromophenol D Sodium 2,4-dibromophenoxide Solution A->D Deprotonation B Sodium Hydride (NaH) B->D C Anhydrous THF C->D F Reaction Mixture D->F Nucleophilic Attack (SN2) E 2-(Bromomethyl)tetrahydro-2H-pyran E->F H Aqueous Workup F->H G 2-((2,4-Dibromophenoxy)methyl) tetrahydro-2H-pyran I Extraction with Ethyl Acetate H->I J Drying and Concentration I->J K Column Chromatography J->K L Pure Product K->L

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a general guideline based on the Williamson ether synthesis and may require optimization.

Materials:

  • 2,4-Dibromophenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-(Bromomethyl)tetrahydro-2H-pyran

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Alkoxide:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dibromophenol (1.0 eq).

    • Dissolve the phenol in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

    • Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium 2,4-dibromophenoxide.

  • Ether Synthesis:

    • To the solution of the alkoxide, add a solution of 2-(bromomethyl)tetrahydro-2H-pyran (1.0 eq) in anhydrous THF dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Predicted Spectral Data

While experimental spectra are not available, the expected spectral characteristics can be predicted based on the structure.

  • ¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the dibromophenyl ring, the methylene protons of the -CH₂-O- bridge, and the protons of the tetrahydropyran ring. The aromatic protons would likely appear as complex multiplets in the downfield region (δ 7.0-8.0 ppm). The protons on the tetrahydropyran ring would appear in the upfield region (δ 1.5-4.0 ppm).

  • ¹³C NMR: The spectrum would show characteristic signals for the aromatic carbons (some of which would be split by bromine), the carbons of the tetrahydropyran ring, and the methylene bridge carbon.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (350.05 g/mol ). A characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4) would be a key diagnostic feature.[12][13]

Potential Biological Activities and Signaling Pathways

There is no direct experimental evidence for the biological activity of this compound. However, the biological activities of structurally related compounds can provide insights into its potential therapeutic applications.

Inferred Biological Activities
  • Anticancer Activity: Many pyran derivatives have demonstrated cytotoxic and antiproliferative effects against various cancer cell lines.[14][15][16] Additionally, polybrominated diphenyl ethers isolated from marine organisms have shown significant cytotoxicity.[17] The combination of the pyran moiety and the dibromophenoxy group in the target molecule suggests that it may possess anticancer properties.

  • Antimicrobial Activity: The tetrahydropyran scaffold is found in some antibacterial and antifungal agents.[18][19][20][21][22] The lipophilic nature of the dibromophenyl group could facilitate membrane disruption in microorganisms, suggesting potential antimicrobial activity.

  • Neuroprotective Effects: Certain pyran-containing compounds have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[23]

Hypothetical Signaling Pathway

Based on the known mechanisms of some anticancer pyran derivatives, a hypothetical signaling pathway for this compound could involve the induction of apoptosis through the modulation of key regulatory proteins.

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic (Mitochondrial) Pathway cluster_2 Execution Pathway A 2-((2,4-Dibromophenoxy)methyl) tetrahydro-2H-pyran B Death Receptors (e.g., Fas, TNFR1) A->B Induces Ligand Binding or Receptor Clustering D Bcl-2 Family Modulation (e.g., ↓Bcl-2, ↑Bax) A->D C Caspase-8 Activation B->C I Caspase-3 Activation C->I E Mitochondrial Outer Membrane Permeabilization D->E F Cytochrome c Release E->F G Apoptosome Formation F->G H Caspase-9 Activation G->H H->I J Cleavage of Cellular Substrates I->J K Apoptosis J->K

Caption: A hypothetical apoptotic signaling pathway for the target compound.

Conclusion

While this compound remains a largely uncharacterized molecule, this technical guide provides a foundational understanding of its predicted chemical properties, a viable synthetic strategy, and a rationale for exploring its potential biological activities. The information presented herein is intended to stimulate further research into this and related compounds, which may hold promise for the development of new therapeutic agents. Experimental validation of the predicted properties and biological activities is a necessary next step to fully elucidate the potential of this molecule.

References

Technical Guide: Structure Elucidation of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of the novel compound 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran. Due to the absence of published experimental data for this specific molecule, this guide presents a detailed, predicted methodology for its synthesis and characterization. The structural analysis is based on established spectroscopic principles and data from analogous compounds, offering a robust framework for researchers working with similar chemical entities. This document includes a proposed synthetic protocol, predicted analytical data (¹H NMR, ¹³C NMR, IR, and MS), and visual workflows to facilitate understanding and replication.

Introduction

This compound is a molecule of interest in medicinal chemistry and drug development due to its combination of a brominated aromatic ring and a tetrahydropyran moiety. The dibromophenoxy group is a common feature in various biologically active compounds, while the tetrahydropyran ring is a prevalent scaffold in numerous natural products and pharmaceuticals, often imparting favorable pharmacokinetic properties. A definitive structural elucidation is paramount for its potential applications. This guide outlines a systematic approach to its synthesis and structural verification.

Proposed Synthesis

A reliable and straightforward method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In this proposed synthesis, 2,4-dibromophenol is deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, attacking 2-(chloromethyl)tetrahydro-2H-pyran.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 2,4-Dibromophenol p1 This compound r1->p1 + r2 2-(Chloromethyl)tetrahydro-2H-pyran r2->p1 reagent Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, Acetone) reagent->p1

Caption: Proposed Williamson Ether Synthesis Pathway.

Detailed Experimental Protocol
  • Preparation of the Phenoxide: To a stirred solution of 2,4-dibromophenol (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Mixture: Allow the reaction mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 2,4-dibromophenoxide.

  • Nucleophilic Substitution: To the resulting solution, add 2-(chloromethyl)tetrahydro-2H-pyran (1.05 eq) dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the comprehensive structure elucidation of the synthesized compound.

G start Synthesized Compound ms Mass Spectrometry (MS) - Determine Molecular Weight - Analyze Isotopic Pattern (Br) start->ms ir Infrared (IR) Spectroscopy - Identify Functional Groups (C-O-C, C-Br, Aromatic C=C) start->ir nmr Nuclear Magnetic Resonance (NMR) - ¹H NMR for Proton Environment - ¹³C NMR for Carbon Skeleton start->nmr elucidation Structure Elucidation - Combine all spectral data - Confirm connectivity and stereochemistry ms->elucidation ir->elucidation nmr->elucidation final Confirmed Structure of This compound elucidation->final

Caption: Workflow for Structure Elucidation.

Predicted Analytical Data

The following tables summarize the predicted quantitative data for this compound based on the analysis of its constituent chemical moieties.

Physical and Chemical Properties
PropertyPredicted Value
Molecular Formula C₁₂H₁₄Br₂O₂
Molecular Weight 350.05 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc), insoluble in water
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.65d1HAr-H (H-3)
~7.30dd1HAr-H (H-5)
~6.90d1HAr-H (H-6)
~4.10 - 4.00m1HO-CH₂ (pyran H-6a)
~4.05dd1HO-CH₂-Ar (one proton)
~3.95dd1HO-CH₂-Ar (one proton)
~3.60 - 3.50m1HO-CH₂ (pyran H-6e)
~3.65 - 3.55m1HCH-O (pyran H-2)
~1.90 - 1.50m6HCH₂ (pyran H-3, H-4, H-5)
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~153.0Ar-C (C-1)
~133.0Ar-C (C-3)
~130.0Ar-C (C-5)
~115.0Ar-C (C-6)
~114.0Ar-C (C-4)
~112.0Ar-C (C-2)
~78.0O-CH₂ (pyran C-6)
~72.0O-CH₂-Ar
~68.0CH-O (pyran C-2)
~30.0CH₂ (pyran C-4)
~25.5CH₂ (pyran C-5)
~23.0CH₂ (pyran C-3)
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3050-3100MediumAromatic C-H stretch
2850-2950StrongAliphatic C-H stretch
1550-1600Medium-StrongAromatic C=C stretch
1240-1260StrongAryl-O stretch (asymmetric)
1050-1150StrongAliphatic C-O-C stretch (ether)
550-650StrongC-Br stretch
Predicted Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
35250[M+2]⁺ (with ⁸¹Br₂)
350100[M]⁺ (with ⁷⁹Br⁸¹Br)
34850[M-2]⁺ (with ⁷⁹Br₂)
251/253High[M - C₅H₉O]⁺
85High[C₅H₉O]⁺ (tetrahydropyranylmethyl cation)

The mass spectrum is expected to show a characteristic isotopic pattern for two bromine atoms (a 1:2:1 ratio for the M, M+2, and M+4 peaks). The primary fragmentation would likely involve the cleavage of the ether bond.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the synthesis and structural elucidation of this compound. The proposed Williamson ether synthesis is a high-yield and reliable method for its preparation. The detailed predicted spectroscopic data serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound. The logical workflows and structured data presentation are designed to aid researchers, scientists, and drug development professionals in their work with this and related molecular structures. Future experimental validation of this data will be a valuable contribution to the field.

Technical Guide: Spectroscopic and Synthetic Overview of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of the novel compound 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic data based on established chemical principles and analogous structures. Furthermore, a robust and detailed experimental protocol for its synthesis via the Williamson ether synthesis is provided. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of this and related compounds, potentially for applications in drug discovery and development.

Introduction

This compound is a halogenated aromatic ether containing a tetrahydropyran moiety. The presence of the dibrominated phenol group suggests potential for various chemical transformations, making it an interesting building block in medicinal chemistry and materials science. The tetrahydropyran ring is a common feature in many natural products and pharmacologically active compounds, often influencing solubility, metabolic stability, and receptor binding. This guide outlines the predicted spectroscopic characteristics and a reliable synthetic route to facilitate further investigation of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known spectroscopic data of similar compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
7.65d1HAr-H (H6)
7.35dd1HAr-H (H5)
6.90d1HAr-H (H3)
4.10 - 4.00m1HO-CH₂ (pyran)
3.95 - 3.85m1HO-CH (pyran)
3.60 - 3.50m1HO-CH₂ (pyran)
3.45 - 3.35m2HAr-O-CH₂
1.90 - 1.50m6HCH₂ (pyran)
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (δ, ppm)Assignment
154.0Ar-C (C1)
135.0Ar-C (C6)
132.0Ar-C (C5)
115.0Ar-C (C3)
114.0Ar-C (C4)
112.0Ar-C (C2)
78.0O-CH (pyran)
70.0Ar-O-CH₂
62.0O-CH₂ (pyran)
30.0CH₂ (pyran)
25.0CH₂ (pyran)
22.0CH₂ (pyran)
Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumC-H stretch (aromatic)
2950 - 2850StrongC-H stretch (aliphatic)
1580 - 1450StrongC=C stretch (aromatic)
1250 - 1200StrongC-O-C stretch (aryl ether)
1100 - 1000StrongC-O-C stretch (aliphatic ether)
850 - 750StrongC-H bend (aromatic, out-of-plane)
700 - 550StrongC-Br stretch
Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Mass-to-Charge Ratios (m/z) and Relative Intensities

m/zRelative Intensity (%)Assignment
350/352/35450/100/50[M]⁺ (Isotopic pattern for 2 Br)
251/253/25530/60/30[M - C₅H₉O]⁺
8590[C₅H₉O]⁺

Proposed Synthesis

The synthesis of this compound can be readily achieved via a Williamson ether synthesis. This method involves the reaction of the sodium salt of 2,4-dibromophenol with 2-(bromomethyl)tetrahydro-2H-pyran.

Experimental Protocol

Materials:

  • 2,4-Dibromophenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 2-(Bromomethyl)tetrahydro-2H-pyran

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 2,4-dibromophenol (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add a solution of 2-(bromomethyl)tetrahydro-2H-pyran (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

Visualization of Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

SynthesisWorkflow reactant1 2,4-Dibromophenol step1 Deprotonation (DMF, 0°C to RT) reactant1->step1 reactant2 NaH reactant2->step1 reactant3 2-(Bromomethyl)tetrahydro-2H-pyran step2 Williamson Ether Synthesis (DMF, 0°C to RT) reactant3->step2 intermediate Sodium 2,4-dibromophenoxide intermediate->step2 product 2-((2,4-Dibromophenoxy)methyl) tetrahydro-2H-pyran step1->intermediate step2->product

Caption: Proposed synthesis of the target compound.

Conclusion

This technical guide provides essential, albeit predicted, spectroscopic data and a detailed synthetic protocol for this compound. The provided information is intended to be a foundational resource for researchers, enabling them to synthesize, characterize, and explore the potential applications of this novel compound. The experimental protocol is based on a well-established and reliable synthetic methodology, and the predicted spectroscopic data should serve as a useful reference for the characterization of the synthesized product. Further experimental validation is encouraged to confirm these predictions.

Technical Guide: 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran (CAS 1257665-15-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available information for the compound with CAS number 1257665-15-8, identified as 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran. While a comprehensive in-depth guide with detailed experimental protocols and signaling pathways is not feasible due to the limited publicly available research on this specific molecule, this document consolidates the existing data on its properties and commercial availability.

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below. This data is based on information provided by various chemical suppliers.

PropertyValueSource
CAS Number 1257665-15-8N/A
IUPAC Name 2-((2,4-dibromophenoxy)methyl)oxaneN/A
Molecular Formula C12H14Br2O2[1]
Molecular Weight 350.05 g/mol [1]
Appearance Not specifiedN/A
Purity Typically ≥95% (Varies by supplier)N/A
Solubility Not specifiedN/A
Melting Point Not specifiedN/A
Boiling Point Not specifiedN/A
Density Not specifiedN/A

Potential Applications and Research Context

Information regarding the specific biological activity and mechanism of action for this compound is not available in the reviewed scientific literature. However, some suppliers categorize this compound under "Protein Degrader Building Blocks." This suggests a potential utility in the synthesis of molecules for targeted protein degradation, a rapidly growing area in drug discovery.

The core structure combines a dibromophenoxy group with a tetrahydropyran (oxane) moiety. Both of these structural motifs are found in various biologically active molecules.

  • Bromophenols: Naturally occurring and synthetic bromophenols have demonstrated a wide range of biological activities, including antioxidant, anticancer, and antimicrobial effects.

  • Tetrahydropyrans: The tetrahydropyran ring is a common scaffold in many natural products and pharmaceuticals, valued for its conformational properties and ability to engage in hydrogen bonding.

It is important to note that these are general characteristics of related compound classes, and specific experimental validation is required to determine the biological profile of CAS 1257665-15-8.

Synthesis and Experimental Protocols

Detailed, peer-reviewed synthesis protocols specifically for this compound have not been identified in the public domain. General synthetic routes to tetrahydropyran derivatives often involve methods such as:

  • Intramolecular Williamson ether synthesis from a suitable diol precursor.

  • Prins cyclization reactions.

  • Ring-closing metathesis.

However, without specific literature, a definitive and validated experimental protocol for this compound cannot be provided.

Signaling Pathways and Mechanism of Action

As of the date of this guide, there are no published studies that elucidate the signaling pathways or specific molecular targets of this compound. Therefore, the creation of a signaling pathway diagram as requested is not possible.

Commercial Suppliers

This compound is available from several chemical suppliers, primarily for research and development purposes. The table below lists some of the identified suppliers. It is recommended to contact the suppliers directly for the most current information on purity, availability, and pricing.

SupplierLocationPurity
Activate Scientific UKNot Specified
Combi-Blocks, Inc. USANot Specified
Matrix Scientific USANot Specified
Novachemistry UKNot Specified
Shanghai Nianxing Industrial Co., Ltd. China≥96.0%
Dayang Chem (Hangzhou) Co., Ltd. China≥98.0%

Conclusion and Future Directions

This compound (CAS 1257665-15-8) is a commercially available chemical entity with potential applications as a building block in medicinal chemistry, particularly in the field of targeted protein degradation. However, a significant gap exists in the scientific literature regarding its synthesis, specific biological activities, and mechanism of action.

For researchers and drug development professionals, this presents an opportunity for novel investigation. Future research could focus on:

  • Development and optimization of a synthetic route for this compound.

  • Screening for biological activity in various disease models, guided by the "protein degrader building block" classification.

  • Elucidation of its molecular targets and mechanism of action if biological activity is identified.

This technical guide will be updated as more information becomes publicly available.

Visualization

Due to the lack of experimental data on workflows or signaling pathways involving CAS 1257665-15-8, no diagrams can be generated at this time.

References

Technical Guide: Physicochemical Properties of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Molecular Weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran, a halogenated ether with potential applications in organic synthesis and drug discovery. This document outlines the theoretical calculation of its molecular weight, presents a standardized experimental protocol for its determination, and offers visualizations to clarify the underlying principles and workflows.

Quantitative Data Summary

The molecular weight of a compound is a fundamental physicochemical property, essential for reaction stoichiometry, analytical characterization, and pharmacological assessment. The molecular weight of this compound is determined by its elemental composition.

The molecular formula for this compound is C12H14Br2O2.[1][2] Based on this, the calculated molecular weight is approximately 350.05 g/mol .[1] The elemental composition and their respective contributions to the total molecular weight are detailed in Table 1.

ElementSymbolAtomic CountAtomic Mass (amu)Total Mass (amu)
CarbonC1212.011144.132
HydrogenH141.00814.112
BromineBr279.904159.808
OxygenO215.99931.998
Total 350.050

Table 1: Elemental Composition and Molecular Weight of C12H14Br2O2

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a highly accurate method for determining the molecular weight of a compound.

Objective: To experimentally verify the molecular weight of this compound using Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.

Materials and Reagents:

  • This compound sample

  • High-purity solvent (e.g., acetonitrile or methanol)

  • Volumetric flasks and pipettes

  • ESI-TOF Mass Spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve the sample in 1 mL of the chosen solvent to prepare a 1 mg/mL stock solution.

    • Perform a serial dilution to obtain a final concentration of 1 µg/mL.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibrant solution to ensure mass accuracy.

    • Set the ion source to positive or negative ion mode. For this compound, positive ion mode is often suitable.

    • Optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature.

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer via direct infusion at a constant flow rate (e.g., 5 µL/min).

    • Acquire the mass spectrum over a relevant mass range (e.g., m/z 100-500).

    • The instrument will measure the time it takes for ions to travel through a flight tube, which is proportional to their mass-to-charge ratio.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion. In positive ion mode, this may be the protonated molecule [M+H]+ or an adduct with other cations (e.g., [M+Na]+).

    • The mass of the molecular ion is used to calculate the experimental molecular weight of the neutral compound.

    • Compare the experimentally determined molecular weight with the theoretical value.

Visualizations

Visual diagrams are provided below to illustrate key logical and experimental workflows.

cluster_calculation Calculation C Carbon (C) 12 atoms Sum Summation C->Sum x 12.011 H Hydrogen (H) 14 atoms H->Sum x 1.008 Br Bromine (Br) 2 atoms Br->Sum x 79.904 O Oxygen (O) 2 atoms O->Sum x 15.999 C_aw 12.011 amu H_aw 1.008 amu Br_aw 79.904 amu O_aw 15.999 amu MW Molecular Weight (350.050 amu) Sum->MW

Figure 1: Logical diagram illustrating the calculation of molecular weight from elemental composition.

cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis A 1. Weigh Compound B 2. Dissolve in Solvent A->B C 3. Dilute to Final Conc. B->C E 5. Sample Infusion C->E D 4. Instrument Calibration D->E F 6. Data Acquisition (TOF) E->F G 7. Identify Molecular Ion Peak F->G H 8. Calculate Experimental MW G->H I 9. Compare with Theoretical MW H->I

Figure 2: Experimental workflow for molecular weight determination using ESI-TOF Mass Spectrometry.

References

Uncharted Territory: The Mechanistic Void of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the mechanism of action for the compound 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran. Despite its availability from chemical suppliers, no peer-reviewed studies detailing its specific biochemical interactions, cellular effects, or pharmacological activity have been published to date.

This technical overview aims to transparently address the current state of knowledge regarding this molecule. While a detailed guide on its core mechanism is not possible due to the absence of primary research, this document will summarize the available information and provide context based on its structural components.

Chemical Identity and Commercial Availability

This compound is a known chemical entity with the following properties:

PropertyValue
CAS Number 1257665-15-8[1][2][3]
Molecular Formula C12H14Br2O2[1][2][3]
Molecular Weight 350.05 g/mol [3]

The compound is available from various chemical suppliers, where it is sometimes categorized as a "Protein Degrader Building Block"[2]. This classification suggests a potential utility as a chemical intermediate in the synthesis of larger, more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific proteins. However, this categorization describes a potential application rather than an intrinsic biological activity of the compound itself.

Context from Related Structural Motifs

In the absence of direct data, a brief examination of its constituent chemical motifs—the tetrahydropyran ring and the dibromophenoxy group—can provide a broad, albeit speculative, context. It is critical to emphasize that the biological activities of these related structures cannot be directly extrapolated to the compound .

The Tetrahydropyran Scaffold

The tetrahydropyran ring is a common heterocyclic scaffold found in a multitude of natural products and synthetic compounds with diverse biological activities. Derivatives of pyran have been explored for a wide range of therapeutic applications, including:

  • Anticancer Activity: Certain pyran derivatives have been shown to induce apoptosis and inhibit cell cycle progression in cancer cell lines.[4]

  • Antimicrobial Properties: The pyran nucleus is a feature of some compounds with antibacterial and antifungal effects.[5][6]

  • Anti-inflammatory Effects: Various pyran-containing molecules have demonstrated anti-inflammatory potential.[7]

The specific biological role of the tetrahydropyran moiety is heavily influenced by the nature and stereochemistry of its substituents.

The Dibromophenoxy Moiety

The 2,4-dibromophenoxy group is a component of various polybrominated diphenyl ethers (PBDEs). While many synthetic PBDEs are known for their use as flame retardants and their environmental persistence, naturally occurring brominated diphenyl ethers have been isolated from marine organisms, particularly sponges of the genus Dysidea.[8][9] Some of these natural products have demonstrated significant biological activity:

  • Antibacterial Activity: For example, 2-(2′,4′-dibromophenoxy)-4,6-dibromophenol, isolated from the sponge Dysidea granulosa, exhibited potent, broad-spectrum antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA).[9]

  • Cytotoxicity: Other related polyhalogenated diphenyl ethers have shown cytotoxic effects against various cancer cell lines.[10]

Future Directions and Conclusion

The current body of scientific knowledge lacks the necessary data to construct a detailed profile of the mechanism of action for this compound. Its classification as a potential building block for protein degraders hints at a possible direction of its use in chemical synthesis, but its intrinsic biological effects remain uninvestigated.

To elucidate its mechanism of action, a systematic experimental approach would be required. This would involve a series of in vitro and cell-based assays, starting with broad phenotypic screening to identify any potential biological activity (e.g., cytotoxicity, antimicrobial effects). Positive hits would then necessitate more focused studies to identify specific molecular targets and signaling pathways.

Until such research is conducted and published, any discussion of the mechanism of action of this compound would be purely speculative. Therefore, it is not possible to provide the requested quantitative data tables, detailed experimental protocols, or signaling pathway diagrams. The scientific community awaits foundational research to characterize this molecule and determine if it holds any therapeutic or biological potential.

References

biological activity of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Predicted Biological Activity of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

The compound this compound is a halogenated heterocyclic ether with the molecular formula C12H14Br2O2[1]. Its structure combines a tetrahydropyran ring, a common scaffold in medicinal chemistry, with a dibrominated phenoxy group. While this specific molecule has not been extensively studied, its structural components suggest a potential for a range of biological activities. Pyran derivatives are known for their diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties[2][3][4][5]. Similarly, brominated diphenyl ethers, which share the dibromophenoxy moiety, have demonstrated antimicrobial, cytotoxic, and enzyme-inhibiting activities[6]. This guide will synthesize the available information on these related classes of compounds to build a predictive profile for this compound.

Predicted Biological Activities and Quantitative Data

Based on the activities of analogous compounds, this compound is predicted to exhibit antibacterial, anticancer, and anti-inflammatory activities. The following tables summarize quantitative data from studies on structurally related molecules.

Predicted Antibacterial Activity

The presence of the dibromophenoxy group is a key indicator of potential antibacterial efficacy. For instance, 2-(2',4'-dibromophenoxy)-4,6-dibromophenol, a related brominated diphenyl ether, has shown potent activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[7].

Table 1: Antibacterial Activity of a Structurally Related Brominated Diphenyl Ether

CompoundBacterial StrainMIC (µg/mL)Reference
2-(2',4'-Dibromophenoxy)-4,6-dibromophenolGram-positive bacteria0.117 - 2.5[7]
2-(2',4'-Dibromophenoxy)-4,6-dibromophenolGram-negative bacteria0.5 - 2.0[7]

MIC: Minimum Inhibitory Concentration

Predicted Anticancer Activity

Derivatives of tetrahydropyran have been investigated for their cytotoxic effects against various cancer cell lines[3][8]. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression[8].

Table 2: Anticancer Activity of Related Tetrahydropyran Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Tetrahydro-4H-pyran4dHCT-116 (Colon)75.1[8]
Tetrahydro-4H-pyran4kHCT-116 (Colon)85.88[8]
4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole8hNIH3T30.0746[9]

IC50: Half-maximal inhibitory concentration

Predicted Anti-inflammatory Activity

Certain tetrahydropyran derivatives have demonstrated anti-inflammatory properties by modulating the production of cytokines[4].

Table 3: Anti-inflammatory Activity of a Tetrahydropyran Derivative

CompoundAssayEffectReference
cis-(±)-acetate of 4-chloro-6-(naphtalene-1-yl)-tetrahydro-2H-pyran-2-yl) methyl 2-(2-(2,6-diclorofenylamine) phenylCarrageenan-induced paw edemaReduction in edema[4]
Capsaicin-induced ear edemaReduction in edema[4]
Cytokine levels (in vivo)Decrease in TNF-α and IL-1β, Increase in IL-10[4]
Cytokine levels (in vitro, RAW 264.7 cells)Reduction in TNF-α and IL-6[4]

Detailed Experimental Protocols

The following are generalized experimental protocols for assessing the predicted biological activities, based on methodologies used for related compounds.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method.

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to the logarithmic phase in an appropriate broth medium. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate using broth medium.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Controls: Positive (bacteria with no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Anticancer Activity: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability[3].

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment[3].

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Anti-inflammatory Activity: Cytokine Measurement by ELISA

This protocol outlines the measurement of pro- and anti-inflammatory cytokines from cell culture supernatants.

  • Cell Culture and Stimulation: Macrophage cell lines (e.g., RAW 264.7) are cultured and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • ELISA Procedure:

    • A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6, IL-10).

    • The plate is washed, and the collected supernatants and standards are added.

    • After incubation and washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.

    • A substrate solution is added, which is converted by the enzyme to produce a colored product.

    • The reaction is stopped, and the absorbance is measured at the appropriate wavelength.

  • Data Analysis: The concentration of the cytokine in the samples is determined by comparison to the standard curve.

Visualizations of Potential Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate potential signaling pathways and experimental workflows relevant to the predicted biological activities.

antibacterial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Bacterial Culture inoculation Inoculation in 96-well Plate start->inoculation dilution Serial Dilution of Compound dilution->inoculation incubation Incubation (24h, 37°C) inoculation->incubation readout Visual Inspection / Absorbance Reading incubation->readout mic Determine MIC readout->mic

Caption: Workflow for MIC determination.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB Pathway TLR4->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription Compound 2-((2,4-Dibromophenoxy)methyl) tetrahydro-2H-pyran Compound->NFkB inhibits?

Caption: Predicted anti-inflammatory mechanism.

anticancer_apoptosis_pathway Compound Test Compound Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 inhibits Bax Bax (Pro-apoptotic) Compound->Bax activates Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes Caspases Caspase Activation Mitochondrion->Caspases releases cytochrome c Apoptosis Apoptosis Caspases->Apoptosis

Caption: Apoptosis induction pathway.

References

In Vitro Studies of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search of scientific literature and chemical databases reveals a significant gap in the publicly available research on the in vitro biological activities of the specific compound 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran. While the pyran scaffold is a common motif in a wide range of biologically active molecules, including some with demonstrated anticancer, antimicrobial, and anti-inflammatory properties, specific experimental data for this particular dibrominated derivative is not present in the reviewed literature.

Currently, information on this compound is predominantly limited to its chemical identity and commercial availability from various suppliers. Key identifying information that has been collated is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 1257665-15-8[1][2][3]
Molecular Formula C12H14Br2O2[1][2][3]
Molecular Weight 350.05 g/mol [3]
Purity ≥96%[2]
Product Family Protein Degrader Building Blocks[2]

The broader class of pyran derivatives has been the subject of numerous in vitro studies, demonstrating a wide range of biological effects. For instance, various 4H-pyran derivatives have been synthesized and evaluated for their antioxidant, antibacterial, and antiproliferative activities against cancer cell lines such as HCT-116.[4] Some of these studies have explored the underlying mechanisms of action, including the inhibition of critical enzymes like Cyclin-Dependent Kinase 2 (CDK2) and the induction of apoptosis.[5] However, it is crucial to note that these findings are for the general class of pyrans and cannot be directly extrapolated to this compound without specific experimental validation.

Due to the absence of published in vitro studies for the target compound, this guide cannot provide the requested quantitative data tables, detailed experimental protocols, or signaling pathway diagrams. The necessary prerequisite for creating such a technical document is the existence of primary research literature detailing the investigation of this compound's biological effects in a laboratory setting.

Future research efforts would be necessary to elucidate the potential in vitro activities of this compound. Such studies would typically involve a series of standard assays, as outlined in the hypothetical workflow below.

Hypothetical Experimental Workflow for In Vitro Evaluation

Should research on this compound be undertaken, a typical workflow to assess its biological activity would involve several key stages. A generalized workflow for such an investigation is depicted below.

G Hypothetical In Vitro Evaluation Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis and Interpretation A Compound Acquisition and Preparation B Cytotoxicity Screening (e.g., MTT Assay) A->B C Antimicrobial Screening (e.g., MIC Assay) A->C D Apoptosis Assays (e.g., Annexin V) B->D E Cell Cycle Analysis (Flow Cytometry) B->E F Enzyme Inhibition Assays C->F G IC50/MIC Determination D->G E->G F->G H Statistical Analysis G->H I Pathway Analysis H->I

Caption: A generalized workflow for the initial in vitro evaluation of a novel compound.

This document will be updated as and when in vitro data for this compound becomes available in the public domain. Currently, researchers and drug development professionals interested in this specific molecule would need to conduct their own in vitro studies to determine its biological properties.

References

Methodological & Application

Application Notes and Protocols for Cytotoxicity Assays Using 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The evaluation of a compound's cytotoxic potential is a critical step in the drug discovery and development process. These assessments provide crucial insights into a substance's ability to induce cell death, a desirable trait for anti-cancer agents, or to identify potential toxicity for other therapeutic applications. This document provides detailed application notes and experimental protocols for assessing the cytotoxic effects of the novel compound, 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran.

While direct cytotoxic data for this compound is not extensively available in current literature, its structural similarity to polyhalogenated diphenyl ethers and pyran derivatives suggests potential biological activity. Related pyran-based compounds have demonstrated a range of biological activities, including anticancer and antibacterial effects. Therefore, a comprehensive cytotoxic evaluation of this compound is warranted.

These protocols are designed to be adaptable for various cancer cell lines and primary cells, enabling a thorough investigation of the compound's cytotoxic profile. A multi-parametric approach is recommended, utilizing assays that probe different cellular mechanisms of toxicity.

Compound Information

  • Compound Name: this compound

  • CAS Number: 1257665-15-8[1][2][3]

  • Molecular Formula: C12H14Br2O2[1][3]

  • Molecular Weight: 350.046 g/mol [2]

  • Structure:

    alt text

    (Note: A placeholder for the chemical structure image is used here. In a real document, the actual 2D structure would be depicted.)

Overview of Cytotoxicity Assays

A variety of in vitro assays are available to measure cytotoxicity, each with its own principle, advantages, and limitations. A combination of assays is recommended for a comprehensive assessment.

  • Metabolic Assays (e.g., MTT Assay): These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (like MTT) to a colored formazan product.[4]

  • Membrane Integrity Assays (e.g., LDH Release Assay): These assays quantify the leakage of cytosolic components, such as lactate dehydrogenase (LDH), from cells with compromised plasma membranes, a hallmark of necrosis or late-stage apoptosis.[4][5]

  • Apoptosis Assays (e.g., Annexin V/PI Staining): These assays detect specific markers of programmed cell death (apoptosis). Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

Experimental Protocols

MTT Cell Viability Assay

This protocol is for determining cell viability by measuring the metabolic activity of cells.[4]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.[6][7]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (treated with lysis buffer).

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.[4]

Annexin V-FITC/PI Apoptosis Assay

This protocol detects apoptosis by flow cytometry.

Materials:

  • 6-well plates or T25 flasks

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison. Below are examples of how to present the hypothetical results.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment (MTT Assay)

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast Cancer25.3 ± 2.1
A549Lung Cancer38.7 ± 3.5
HeLaCervical Cancer19.8 ± 1.9
HCT116Colon Cancer31.2 ± 2.8

Table 2: Hypothetical Percentage of Cytotoxicity Induced by this compound (LDH Assay)

Concentration (µM)% Cytotoxicity in MCF-7 cells (24h)% Cytotoxicity in MCF-7 cells (48h)
15.2 ± 0.810.1 ± 1.2
1022.6 ± 2.545.3 ± 3.9
2548.9 ± 4.178.6 ± 5.4
5085.1 ± 6.792.3 ± 4.8

Table 3: Hypothetical Apoptosis Analysis in MCF-7 cells Treated with this compound for 48h (Flow Cytometry)

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Control (Vehicle)95.2 ± 1.52.1 ± 0.31.5 ± 0.21.2 ± 0.1
10 µM Compound65.8 ± 3.218.4 ± 1.912.3 ± 1.13.5 ± 0.4
25 µM Compound30.1 ± 2.845.7 ± 3.520.6 ± 2.03.6 ± 0.5
50 µM Compound8.9 ± 1.158.2 ± 4.128.3 ± 2.74.6 ± 0.6

Visualization of Workflows and Pathways

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic activity of a test compound.

G cluster_0 In Vitro Cytotoxicity Assessment cluster_1 Cytotoxicity Assays A Cell Line Selection (e.g., MCF-7, A549, HeLa) B Cell Seeding (96-well or 6-well plates) A->B C Compound Treatment (Serial Dilutions of Test Compound) B->C D Incubation (24h, 48h, 72h) C->D E MTT Assay (Metabolic Activity) D->E F LDH Assay (Membrane Integrity) D->F G Annexin V/PI Assay (Apoptosis) D->G H Data Acquisition (Plate Reader, Flow Cytometer) E->H F->H G->H I Data Analysis (IC50, % Cytotoxicity, Apoptosis Rate) H->I J Report Generation I->J

Caption: Experimental workflow for in vitro cytotoxicity screening.

Hypothetical Signaling Pathway for Apoptosis Induction

Based on the activities of similar compounds, this compound might induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates this hypothetical mechanism.

G cluster_0 Hypothetical Apoptosis Pathway Compound 2-((2,4-Dibromophenoxy)methyl) tetrahydro-2H-pyran CellStress Cellular Stress Compound->CellStress Bax Bax Activation CellStress->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Activation Casp9->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the cytotoxic evaluation of this compound. By employing a multi-assay approach, researchers can gain valuable insights into the compound's potential as a therapeutic agent or identify any associated toxicities. The hypothetical data and pathway diagrams serve as a guide for experimental design and data interpretation in the investigation of this and other novel chemical entities. Further studies are warranted to elucidate the precise mechanisms of action and to validate these findings in more complex biological systems.

References

Application Notes and Protocols for 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran is a synthetic organic compound containing a dibromophenoxy group linked to a tetrahydropyran ring.[1][2] While specific biological activities of this compound are not extensively documented in publicly available literature, its classification as a potential "Protein Degrader Building Block" suggests its utility in the development of novel therapeutics, particularly in the field of targeted protein degradation.[1] Compounds with similar structural motifs, such as polybrominated diphenyl ethers and pyran derivatives, have demonstrated a range of biological effects, including antimicrobial and anticancer activities.[3][4][5][6][7][8][9]

These application notes provide a comprehensive, albeit hypothetical, experimental protocol for the initial characterization of this compound in a cell culture setting. The described workflows are based on standard methodologies for evaluating the cytotoxic and potential signaling pathway-modulating effects of novel chemical entities.

Chemical Properties

PropertyValue
CAS Number1257665-15-8
Molecular FormulaC12H14Br2O2
Molecular Weight350.05 g/mol
Purity≥96%
StorageRoom temperature

Experimental Protocols

1. Preparation of Stock Solution

A critical first step for in vitro studies is the preparation of a high-concentration stock solution of the test compound, which can then be diluted to the desired final concentrations in cell culture media.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Aseptically weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM).

  • Vortex the solution thoroughly until the compound is completely dissolved.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

2. Cell Culture and Maintenance

The choice of cell line will depend on the specific research question. For a general initial screening, a common cancer cell line (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293, NIH-3T3) are recommended to assess both efficacy and general cytotoxicity.

Materials:

  • Selected mammalian cell line(s)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Culture cells in T-75 flasks in a humidified incubator.

  • Passage the cells upon reaching 80-90% confluency. To do this, aspirate the old medium, wash the cells with PBS, and detach them using trypsin-EDTA.

  • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and seed new flasks or plates at the desired density.

3. Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells seeded in a 96-well plate

  • Stock solution of this compound

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete growth medium from the stock solution. The final concentrations should cover a broad range (e.g., 0.1 µM to 100 µM).

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Quantitative Data Summary

Concentration (µM)Cell Viability (%) after 24hCell Viability (%) after 48hCell Viability (%) after 72h
0 (Control)100100100
0.198 ± 495 ± 592 ± 6
192 ± 585 ± 678 ± 7
1065 ± 745 ± 830 ± 5
5030 ± 615 ± 45 ± 2
10010 ± 32 ± 11 ± 1
IC50 (µM) ~25 ~8 ~5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_compound Prepare Stock Solution of Compound in DMSO treat_cells Treat Cells with Serial Dilutions of Compound prep_compound->treat_cells prep_cells Culture and Maintain Selected Cell Line seed_cells Seed Cells in 96-Well Plate prep_cells->seed_cells seed_cells->treat_cells incubate Incubate for 24, 48, 72 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Measure Absorbance at 570 nm mtt_assay->read_plate calc_ic50 Calculate Cell Viability and Determine IC50 read_plate->calc_ic50 G cluster_compound PROTAC Molecule cluster_cellular Cellular Machinery compound 2-((2,4-Dibromophenoxy) methyl)tetrahydro-2H-pyran (Warhead) linker Linker compound->linker target_protein Target Protein compound->target_protein Binds e3_ligand E3 Ligase Ligand linker->e3_ligand e3_ligase E3 Ubiquitin Ligase e3_ligand->e3_ligase Binds ubiquitination Ubiquitination target_protein->ubiquitination e3_ligase->ubiquitination proteasome Proteasome degradation Degradation proteasome->degradation Mediates ubiquitination->degradation

References

Application Notes and Protocols for 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran is a versatile building block in organic synthesis, primarily utilized in the construction of complex molecules for drug discovery and development. Its chemical structure, featuring a dibrominated phenyl ring coupled to a tetrahydropyran (THP) moiety, offers multiple reaction sites for the strategic assembly of novel compounds. The presence of two bromine atoms on the aromatic ring makes it an ideal scaffold for sequential or double cross-coupling reactions, allowing for the introduction of diverse functionalities. This building block is frequently classified as a "Protein Degrader Building Block," indicating its significant role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The modular nature of PROTACs, consisting of a warhead for the target protein, a ligand for the E3 ligase, and a connecting linker, allows for rational design and synthesis. This compound serves as a valuable precursor for the linker or warhead component of PROTACs.

Physicochemical Properties

PropertyValue
CAS Number 1257665-15-8
Molecular Formula C₁₂H₁₄Br₂O₂
Molecular Weight 350.05 g/mol
Appearance White to off-white solid
Purity ≥96%

Application in PROTAC Synthesis

The primary application of this compound is in the synthesis of PROTACs, where the dibromophenoxy moiety can be functionalized through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the attachment of a linker which is subsequently connected to an E3 ligase ligand, or for the direct coupling of a warhead that targets a protein of interest. The tetrahydropyran (THP) group can serve as a stable, non-reactive component of the linker, influencing the physicochemical properties of the final PROTAC molecule, such as solubility and cell permeability.

PROTAC_MoA cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex Formation POI Target Protein (Protein of Interest) PROTAC PROTAC Molecule (Warhead-Linker-E3 Ligand) POI->PROTAC Binds to Warhead Ub_POI Polyubiquitinated Target Protein E3 E3 Ubiquitin Ligase E3->PROTAC Binds to E3 Ligand Ub Ubiquitin E3->Ub Recruits Ub->POI Polyubiquitination Proteasome Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded

Mechanism of Action of a PROTAC Molecule.

Experimental Protocols

Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for a double Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid. The reaction conditions can be optimized for different boronic acids and desired outcomes (mono- or di-substitution).

Materials:

  • This compound

  • Arylboronic acid (2.2 - 2.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 4.0 equivalents)

  • Degassed solvent (e.g., Toluene/Ethanol/Water 4:1:1 mixture, or Dioxane/Water 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Suzuki_Workflow cluster_workflow Experimental Workflow for Suzuki-Miyaura Coupling setup 1. Reaction Setup - Add reactants and base to a flame-dried flask. inert 2. Inert Atmosphere - Evacuate and backfill with Ar/N₂. setup->inert solvent_catalyst 3. Solvent & Catalyst Addition - Add degassed solvent and Pd catalyst. inert->solvent_catalyst reaction 4. Reaction - Heat to 80-110 °C for 12-24h. solvent_catalyst->reaction workup 5. Work-up - Cool, dilute, and perform aqueous extraction. reaction->workup purification 6. Purification - Column chromatography on silica gel. workup->purification characterization 7. Characterization - NMR, MS analysis of the purified product. purification->characterization

General workflow for Suzuki-Miyaura cross-coupling.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (2.2 equiv for di-substitution), and the base (e.g., K₂CO₃, 4.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1:1 mixture of Toluene, Ethanol, and Water). Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Extraction and Drying: Separate the organic layer, and extract the aqueous layer twice more with the organic solvent. Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure di-substituted product.

Quantitative Data (Representative Yields for Suzuki Coupling of Dibromoarenes):

The following table provides representative yields for Suzuki-Miyaura coupling reactions of various dibromoaryl compounds, which can be used as a reference for optimizing the reaction with this compound. Actual yields will vary depending on the specific boronic acid and reaction conditions used.

EntryDibromoareneArylboronic AcidProductYield (%)
11,4-DibromobenzenePhenylboronic acid1,4-Diphenylbenzene>95
22,5-Dibromothiophene4-Methylphenylboronic acid2,5-Bis(4-methylphenyl)thiophene96
39,10-Dibromoanthracene4-Methoxyphenylboronic acid9,10-Bis(4-methoxyphenyl)anthracene99
43,6-Dibromocarbazole4-Fluorophenylboronic acid3,6-Bis(4-fluorophenyl)carbazole85

Signaling Pathways and Biological Relevance

Compounds synthesized using this compound as a building block are often designed to modulate specific cellular signaling pathways implicated in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. As precursors to PROTACs, the final products can be engineered to target and degrade key proteins within these pathways. For example, a PROTAC designed to degrade a specific kinase can inhibit a signaling cascade that promotes cancer cell proliferation.

Signaling_Pathway cluster_pathway Targeted Protein Degradation in a Signaling Pathway Signal External Signal Receptor Receptor Signal->Receptor Kinase1 Kinase A (Target Protein) Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Degradation Degradation Kinase1->Degradation Induces TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Response Cellular Response (e.g., Proliferation) Gene->Response PROTAC PROTAC PROTAC->Kinase1 Targets

Modulation of a signaling pathway via PROTAC-induced degradation.

Conclusion

This compound is a highly valuable and strategic building block for the synthesis of complex organic molecules, particularly in the rapidly evolving field of targeted protein degradation. Its utility in constructing PROTACs provides a powerful tool for researchers in medicinal chemistry and drug development to create novel therapeutics for a wide range of diseases. The provided protocols and data serve as a guide for the effective application of this versatile compound in the laboratory.

Application of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran in Cancer Research: A Review of Related Structural Motifs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While direct studies on the application of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran in cancer research are not publicly available, an analysis of its core structural components—the tetrahydropyran ring and the dibromophenoxy group—provides valuable insights into its potential as an anticancer agent. Both motifs are present in various compounds that have demonstrated significant activity in preclinical cancer studies. This document summarizes the anticancer properties of structurally related pyran derivatives and polybrominated diphenyl ethers, offering a foundation for potential research directions and experimental protocols for the title compound.

The tetrahydropyran moiety is a common scaffold in numerous bioactive molecules and approved drugs, valued for its favorable pharmacokinetic properties.[1] Similarly, polybrominated diphenyl ethers, while known for their environmental persistence, have also been investigated for their biological activities, including cytotoxicity against cancer cells.[2] The combination of these two structural features in this compound suggests that it may exhibit interesting biological activities relevant to cancer research.

Anticancer Activity of Structurally Related Compounds

Pyran Derivatives

A variety of pyran-containing compounds have been synthesized and evaluated for their anticancer potential, demonstrating a broad spectrum of activity against multiple cancer cell lines. Fused pyran derivatives, for example, have been shown to induce apoptosis and cause cell cycle arrest in breast, lung, and colon cancer cells. Some benzopyran derivatives act as potent tubulin polymerization inhibitors, leading to mitotic delay and apoptosis.[3]

Polybrominated Diphenyl Ethers (PBDEs)

Natural and synthetic polybrominated diphenyl ethers have been isolated and studied for their cytotoxic effects. For instance, 2-(2′,4′-dibromophenoxy)-3,5-dibromophenol, a compound sharing the dibromophenoxy moiety, has reported activity in multiple cytotoxicity assays.[4] Other PBDEs have been shown to induce placental toxicity through the activation of the p38 MAPK signaling pathway, a pathway also implicated in cancer progression.[5]

Quantitative Data on Related Compounds

The following tables summarize the in vitro anticancer activity of various pyran derivatives and polybrominated diphenyl ethers against different cancer cell lines.

Table 1: Anticancer Activity of Fused Pyran Derivatives

Compound Cancer Cell Line IC50 (µM) Reference
Imidazole-containing derivative 8a MCF7 (Breast) 8.24 ± 0.19 [6]

| Imidazole-containing derivative 8b | MCF7 (Breast) | 4.22 ± 0.81 |[6] |

Table 2: Anticancer Activity of Benzopyran Derivatives

Compound Cancer Cell Line IC50 (µM) Reference
TRX-E-009-1 Average of 230 cancer cell lines 0.428 [3]
CDRI-85/287 MDA-MB 231 (Breast) 3.7 [7]

| CDRI-85/287 | Primary breast adenocarcinoma | 7.9 |[7] |

Table 3: Cytotoxicity of a Polybrominated Diphenyl Ether

Compound Cancer Cell Line IC50 (µM) Reference

| 3,5-dibromo-2-(2,4-dibromophenoxy)phenol | Breast cancer cell line | 2.84 |[2] |

Signaling Pathways

The anticancer effects of pyran derivatives and PBDEs are mediated through various signaling pathways. Benzopyran derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[3] Other benzopyran compounds can inhibit the EGFR signaling pathway, affecting downstream effectors like PI3K/Akt/FOXO and MEK/Erk/AP-1.[7] Certain PBDEs are known to activate the p38 MAPK signaling pathway.[5]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K MEK MEK EGFR->MEK Akt Akt PI3K->Akt FOXO FOXO Akt->FOXO Erk Erk MEK->Erk AP1 AP-1 Erk->AP1 p38 p38 MAPK Apoptosis Apoptosis p38->Apoptosis Tubulin Tubulin CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest Compound Benzopyran Derivative Compound->EGFR Inhibition Compound->Tubulin Inhibition of Polymerization PBDE PBDE PBDE->p38 Activation

Caption: Potential signaling pathways targeted by pyran derivatives and PBDEs.

Experimental Protocols

The following are generalized protocols based on methodologies reported for structurally related compounds. These can serve as a starting point for investigating the anticancer properties of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

experimental_workflow A Seed Cancer Cells in 96-well plate B Treat with Test Compound (Varying Concentrations) A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 490 nm F->G H Calculate IC50 Value G->H

Caption: Workflow for a typical cell viability (MTT) assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the number of apoptotic and necrotic cells after compound treatment.

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

Conclusion and Future Directions

The structural motifs present in this compound are found in compounds with established anticancer activity. This suggests that the title compound is a promising candidate for further investigation in cancer research. Future studies should focus on:

  • Chemical Synthesis: Developing a robust and scalable synthesis route for this compound.

  • In Vitro Screening: Evaluating the cytotoxicity of the compound against a panel of cancer cell lines to determine its potency and selectivity.

  • Mechanism of Action Studies: Investigating the underlying molecular mechanisms, including its effects on cell cycle progression, apoptosis, and key signaling pathways such as EGFR, PI3K/Akt, and MAPK pathways.

  • In Vivo Efficacy: Assessing the antitumor activity of the compound in preclinical animal models of cancer.

By systematically exploring these areas, the potential of this compound as a novel anticancer agent can be thoroughly evaluated.

References

Application Notes and Protocols for Protein Degrader Development Utilizing 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran in Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease-causing proteins that have been historically challenging to target with conventional small molecule inhibitors. At the forefront of this field are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest (POIs).

The molecule this compound is a readily available chemical entity. While not an active protein degrader itself, its chemical structure presents intriguing possibilities for its use as a versatile building block in the synthesis of novel PROTACs. The dibromophenoxy group offers two potential sites for chemical modification, such as palladium-catalyzed cross-coupling reactions, to attach a linker. Furthermore, the tetrahydropyran (THP) group is a well-established protecting group for alcohols. Its removal can unmask a hydroxyl group, a key feature in many E3 ligase ligands, particularly those targeting the von Hippel-Lindau (VHL) E3 ligase.

These application notes provide a comprehensive guide for researchers to explore the potential of this compound in the development of new protein degraders. The following sections will detail its chemical properties, a hypothetical synthetic application, and generalized protocols for the synthesis, screening, and characterization of novel PROTACs derived from this building block.

Chemical Properties and Proposed Synthetic Utility

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1257665-15-8[1][2]
Molecular Formula C12H14Br2O2[1][2]
Molecular Weight 350.05 g/mol [3]
Appearance White to off-white solidN/A
Purity ≥96%[2]
Solubility Soluble in organic solvents such as DCM, THF, and DMFN/A

The key reactive handles of this molecule are the two bromine atoms on the phenyl ring. These can be selectively functionalized using various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a linker with a terminal functional group for subsequent conjugation to a POI ligand. The THP ether is stable under basic and nucleophilic conditions but can be readily cleaved under acidic conditions to reveal a primary alcohol.

G cluster_synthesis Hypothetical Synthetic Workflow start This compound step1 Selective Cross-Coupling (e.g., Suzuki Coupling) start->step1 intermediate1 Linker-Attached Intermediate step1->intermediate1 step2 THP Deprotection (Acidic Conditions) intermediate1->step2 intermediate2 E3 Ligase Ligand Precursor step2->intermediate2 step3 Coupling with POI Ligand intermediate2->step3 final_protac Final PROTAC Molecule step3->final_protac

Hypothetical synthetic workflow for a PROTAC.

Detailed Experimental Protocols

The following protocols are generalized methodologies for the synthesis and evaluation of a hypothetical PROTAC derived from this compound. Researchers should optimize these protocols based on the specific properties of their target protein and synthesized PROTAC.

Protocol 1: Synthesis of a Hypothetical PROTAC

This protocol outlines a two-step synthesis of a PROTAC, starting with the functionalization of the dibromophenoxy moiety followed by coupling to a POI ligand.

Materials:

  • This compound

  • Linker with a boronic acid or ester group and a terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh3)4) and base (e.g., K2CO3)

  • POI ligand with an azide functional group

  • Copper(I) catalyst (e.g., CuSO4·5H2O) and a reducing agent (e.g., sodium ascorbate)

  • Solvents (e.g., Dioxane, Water, DMF, DCM)

  • Reagents for THP deprotection (e.g., HCl in Dioxane or Acetic acid/THF/Water)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography, HPLC)

Procedure:

  • Step 1: Suzuki Coupling for Linker Attachment

    • In a reaction vessel, dissolve this compound (1 eq.) and the linker-boronic acid/ester (1.1 eq.) in a mixture of dioxane and water.

    • Add the palladium catalyst (0.05 eq.) and base (3 eq.).

    • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product by flash chromatography to obtain the linker-attached intermediate.

  • Step 2: THP Deprotection

    • Dissolve the purified intermediate in a suitable solvent (e.g., methanol or DCM).

    • Add an acidic solution (e.g., 4M HCl in dioxane or a mixture of acetic acid/THF/water).

    • Stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

    • Neutralize the reaction with a mild base (e.g., saturated NaHCO3 solution).

    • Extract the product with an organic solvent and purify by flash chromatography.

  • Step 3: Click Chemistry for POI Ligand Conjugation

    • Dissolve the deprotected intermediate (1 eq.) and the POI ligand-azide (1 eq.) in a solvent mixture like DMF/water or t-BuOH/water.

    • Add copper(II) sulfate pentahydrate (0.1 eq.) and sodium ascorbate (0.2 eq.).

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the final PROTAC molecule by preparative HPLC.

    • Characterize the final product by HRMS and NMR.

Protocol 2: Evaluation of Protein Degradation by Western Blot

This protocol describes how to assess the ability of the newly synthesized PROTAC to induce the degradation of the target POI in a cellular context.[4]

Materials:

  • Cultured cells expressing the POI

  • Synthesized PROTAC

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes

  • Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in multi-well plates and allow them to adhere.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a set time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Quantify the protein concentration of each lysate.

  • Western Blotting:

    • Normalize protein samples and prepare them for SDS-PAGE.

    • Separate proteins by gel electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody for the POI.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe for the loading control.

  • Data Analysis:

    • Quantify the band intensities for the POI and the loading control.

    • Normalize the POI signal to the loading control signal.

    • Plot the normalized POI levels against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is observed).

G cluster_screening Screening Workflow for Protein Degradation cell_culture Cell Culture protac_treatment PROTAC Treatment (Dose-Response) cell_culture->protac_treatment cell_lysis Cell Lysis protac_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant western_blot Western Blot protein_quant->western_blot data_analysis Data Analysis (DC50, Dmax) western_blot->data_analysis result Degradation Profile data_analysis->result

Screening workflow for PROTAC evaluation.
Protocol 3: In Vitro Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is dependent on the ubiquitin-proteasome system.[5]

Materials:

  • Recombinant E1, E2, and E3 ligase (e.g., VHL complex)

  • Recombinant POI

  • Ubiquitin

  • ATP

  • Synthesized PROTAC

  • Ubiquitination reaction buffer

  • SDS-PAGE and Western blot reagents

  • Anti-ubiquitin antibody and anti-POI antibody

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the E1, E2, E3 ligase, ubiquitin, and ATP in the ubiquitination buffer.

    • Add the recombinant POI and the PROTAC at a desired concentration.

    • Include control reactions lacking E1, E3, or the PROTAC.

  • Incubation:

    • Incubate the reactions at 37°C for 1-2 hours.

  • Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

    • Perform a Western blot using an anti-ubiquitin antibody to detect polyubiquitinated POI (visible as a high-molecular-weight smear) and an anti-POI antibody to detect the unmodified protein.

Data Presentation and Interpretation

The following tables provide examples of how to present the quantitative data obtained from the screening and characterization of a novel PROTAC.

Table 2: Hypothetical Degradation Profile of PROTAC-X

ConcentrationNormalized POI Level (%)
Vehicle (DMSO)100
1 nM95
10 nM70
100 nM25
1 µM10
10 µM15 (Hook Effect)
DC50 ~80 nM
Dmax ~90%

Table 3: Summary of In Vitro Assay Results for PROTAC-X

AssayResultInterpretation
Western Blot DC50 = 80 nM, Dmax = 90%Potent and efficacious degradation of the POI in cells.
Ubiquitination Assay PROTAC-dependent polyubiquitination of POIThe PROTAC mediates the ubiquitination of the POI by the target E3 ligase.
Ternary Complex Formation Assay (e.g., TR-FRET) Cooperative complex formation observedThe PROTAC facilitates the interaction between the POI and the E3 ligase.

Signaling Pathway and Mechanism of Action

The fundamental mechanism of action for a PROTAC involves the formation of a ternary complex between the POI and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI.

G cluster_pathway PROTAC Mechanism of Action protac PROTAC ternary_complex Ternary Complex (POI-PROTAC-E3) protac->ternary_complex poi Protein of Interest (POI) poi->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex poly_ub Polyubiquitination of POI ternary_complex->poly_ub Ub Transfer ubiquitin Ubiquitin ubiquitin->poly_ub proteasome 26S Proteasome poly_ub->proteasome Recognition degradation Degradation of POI proteasome->degradation

The PROTAC-mediated protein degradation pathway.

Conclusion

While this compound has no documented direct role in protein degradation, its chemical features make it a promising starting material for the synthesis of novel PROTACs. The protocols and workflows outlined in these application notes provide a robust framework for researchers to explore its potential in their drug discovery programs. By leveraging this building block, it may be possible to generate new chemical entities that can effectively induce the degradation of disease-relevant proteins, thereby expanding the arsenal of tools available for targeted protein degradation.

References

Application Note: HPLC Analysis of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran. The described reverse-phase HPLC protocol is designed for accurate and precise quantification, making it suitable for purity assessments, stability studies, and quality control in drug development and chemical research. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection.

Introduction

This compound is a halogenated organic compound with potential applications in pharmaceutical and chemical synthesis. Accurate and reliable analytical methods are crucial for its characterization and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of such compounds. This document provides a detailed protocol for the analysis of this compound using a reverse-phase HPLC method. The methodology is based on established principles for the analysis of brominated aromatic compounds and related heterocyclic structures.[1][2][3]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[1]

  • Solvents: HPLC grade acetonitrile and ultrapure water.

  • Reagents: Trifluoroacetic acid (TFA), analytical grade.

  • Standard: A certified reference standard of this compound.

Preparation of Mobile Phase and Solutions
  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid in ultrapure water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid in acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in acetonitrile to an expected concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

HPLC Conditions

The following HPLC conditions are recommended for the analysis:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 285 nm
Injection Volume 10 µL

Note: The gradient program and detection wavelength may be optimized based on the specific HPLC system and sample matrix.[1]

Data Presentation

Calibration Curve Data

A typical calibration curve for this compound is constructed by plotting the peak area against the concentration of the standard solutions.

Concentration (µg/mL)Peak Area (arbitrary units)
115,000
575,000
10150,000
25375,000
50750,000
1001,500,000

The linearity of the method should be evaluated by the correlation coefficient (R²) of the calibration curve, which should ideally be ≥ 0.999.

System Suitability Parameters

System suitability tests are performed to ensure the HPLC system is performing correctly.

ParameterAcceptance CriteriaTypical Value
Tailing Factor (T) ≤ 2.01.2
Theoretical Plates (N) ≥ 2000> 5000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)< 1.0%

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting prep_mobile_phase Prepare Mobile Phase (A: 0.1% TFA in Water) (B: 0.1% TFA in ACN) hplc_system Equilibrate HPLC System prep_mobile_phase->hplc_system prep_standards Prepare Standard Solutions (1-100 µg/mL) inject_standards Inject Standard Solutions prep_standards->inject_standards prep_sample Prepare Sample Solution inject_sample Inject Sample Solution prep_sample->inject_sample hplc_system->inject_standards hplc_system->inject_sample acquire_data Data Acquisition inject_standards->acquire_data inject_sample->acquire_data gen_calibration Generate Calibration Curve acquire_data->gen_calibration integrate_peaks Integrate Sample Peaks acquire_data->integrate_peaks quantify Quantify Analyte gen_calibration->quantify integrate_peaks->quantify report Generate Report quantify->report

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and accurate means for the quantitative analysis of this compound. The protocol is straightforward and utilizes common HPLC instrumentation and reagents, making it readily implementable in most analytical laboratories. This method is suitable for routine quality control and research applications in the pharmaceutical and chemical industries.

References

Application Note: NMR Characterization of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the synthesis and Nuclear Magnetic Resonance (NMR) characterization of 2-((2,4-dibromophenoxy)methyl)tetrahydro-2H-pyran, a potential building block in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific compound in public literature, this document presents a well-established synthetic protocol and a representative, hypothetical NMR dataset based on the analysis of structurally similar compounds. The provided methodologies and data serve as a practical guide for researchers working with related molecular scaffolds.

Introduction

Derivatives of tetrahydropyran are prevalent in numerous natural products and pharmacologically active compounds. The incorporation of a dibromophenoxy moiety introduces functionalities that can be exploited for further chemical modifications, such as cross-coupling reactions, and can influence the biological activity of the parent molecule. Accurate structural elucidation using NMR spectroscopy is paramount for confirming the identity and purity of these synthesized compounds. This note details the synthesis via the Williamson ether synthesis and provides a thorough NMR characterization guide.

Synthesis and Characterization Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization reagents 2,4-Dibromophenol + 2-(Bromomethyl)tetrahydro-2H-pyran reaction Williamson Ether Synthesis (Base, Solvent, Heat) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 2-((2,4-Dibromophenoxy)methyl) tetrahydro-2H-pyran purification->product nmr NMR Spectroscopy (1H, 13C) product->nmr data_analysis Data Analysis & Structure Elucidation nmr->data_analysis

Application Note: Mass Spectrometry of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the mass spectrometric analysis of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran. The methodologies outlined are intended for researchers, scientists, and drug development professionals for the identification, characterization, and quantification of this compound. The protocol focuses on Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), a robust and widely available technique suitable for this analyte. Expected fragmentation patterns and key diagnostic ions are discussed to aid in spectral interpretation.

Introduction

This compound is a halogenated organic compound with a molecular formula of C12H14Br2O2 and a molecular weight of approximately 350.05 g/mol .[1] Its structure combines a dibromophenoxy moiety with a tetrahydropyran ring, suggesting its potential use as an intermediate in organic synthesis or as a candidate in drug discovery programs. Accurate and reliable analytical methods are crucial for its characterization and quantification in various matrices. Mass spectrometry, particularly when coupled with a chromatographic separation technique like GC, offers high sensitivity and specificity for the analysis of such compounds.

This document details an experimental protocol for the analysis of this compound by GC-MS. The characteristic isotopic signature of bromine, with its two abundant isotopes 79Br and 81Br in an approximate 1:1 ratio, provides a distinct pattern in the mass spectrum, facilitating the identification of bromine-containing fragments.[2]

Predicted Mass Spectral Data

The electron ionization mass spectrum of this compound is expected to show a characteristic molecular ion cluster and several key fragment ions. The presence of two bromine atoms will result in a distinctive isotopic pattern for the molecular ion (M+, M+2, M+4) with an approximate intensity ratio of 1:2:1.

Table 1: Predicted Key Fragment Ions and their Isotopic Patterns

m/z (Monoisotopic)Proposed Fragment StructureDescriptionExpected Isotopic Pattern (Relative Intensity)
348, 350, 352[C12H14Br2O2]+•Molecular IonM+, M+2, M+4 (1:2:1)
265, 267[C6H3Br2O]+Dibromophenoxy cationM+, M+2 (1:1)
186, 188[C6H4BrO]+Bromophenoxy cation (loss of one Br)M+, M+2 (1:1)
85[C5H9O]+Tetrahydropyranylmethyl cationSingle peak
83[C5H7]+Dehydrated tetrahydropyran fragmentSingle peak

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound in a suitable volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of 1 mg/mL. Perform serial dilutions to prepare working standards in the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Matrix: For analysis in complex matrices (e.g., biological fluids, environmental samples), appropriate extraction and clean-up procedures such as liquid-liquid extraction or solid-phase extraction should be employed to minimize matrix interference.

2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: An Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: An Agilent 5977B GC/MSD or equivalent single quadrupole or triple quadrupole mass spectrometer.[3]

  • GC Column: A low-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.[3]

  • Injector: Split/splitless injector.

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Mode: Splitless (or split with a high split ratio for concentrated samples)

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Final Hold: Hold at 280 °C for 10 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Full Scan (m/z 50-400) for identification. For quantification, Selected Ion Monitoring (SIM) can be used for higher sensitivity, monitoring the characteristic ions listed in Table 1.[3]

3. Data Analysis

  • Identification: The identification of this compound will be based on the retention time and the comparison of the acquired mass spectrum with the predicted fragmentation pattern, particularly the characteristic isotopic clusters for bromine-containing ions.

  • Quantification: For quantitative analysis, a calibration curve should be constructed by plotting the peak area of a characteristic ion (e.g., m/z 350 in SIM mode) against the concentration of the prepared standard solutions.

Visualization of Experimental Workflow and Fragmentation

The following diagrams illustrate the logical workflow of the GC-MS analysis and the proposed primary fragmentation pathways for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Preparation Injection Injection into GC Standard->Injection Sample Sample Extraction & Cleanup Sample->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (Full Scan / SIM) Ionization->Detection Identification Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Detection->Quantification

Caption: Workflow for the GC-MS analysis of the target compound.

Fragmentation_Pathway cluster_molecule Parent Molecule cluster_fragments Primary Fragments Parent C12H14Br2O2 m/z = 348, 350, 352 Frag1 [C6H3Br2O]+ m/z = 265, 267 Parent->Frag1 Cleavage of C-O bond Frag2 [C5H9O]+ m/z = 85 Parent->Frag2 Cleavage of C-O bond

Caption: Proposed primary fragmentation pathways.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the analysis of this compound. The unique isotopic signature of the two bromine atoms serves as a powerful diagnostic tool for its identification. The provided protocol can be adapted for various research and development applications, including reaction monitoring, purity assessment, and metabolic studies.

References

Application Notes and Protocols for 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating the potential biological activities of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran. Given the compound's structural features—a tetrahydropyran ring and a dibromophenoxy moiety—and its classification as a protein degrader building block, the following assays are proposed to explore its utility in targeted protein degradation, anticancer, antimicrobial, and antioxidant research.

Application in Targeted Protein Degradation

Introduction: this compound is classified as a "Protein Degrader Building Block," suggesting its potential use as a component of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[2][3][4] This compound could potentially serve as a ligand for a protein of interest (POI). The following protocol describes a foundational assay to determine if a PROTAC incorporating this scaffold can induce the degradation of a hypothetical POI, such as a kinase or a transcription factor, in a cellular context.

Experimental Protocol: Western Blotting for Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cultured cells treated with a hypothetical PROTAC derived from the compound of interest.[5]

Materials:

  • Cell line expressing the protein of interest (e.g., HEK293, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound-based PROTAC

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibody against the protein of interest

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment. Allow cells to adhere overnight.[5]

  • Compound Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Aspirate the old medium from the cells and add the medium containing the PROTAC or DMSO vehicle control. Incubate for a specified time course (e.g., 4, 8, 16, 24 hours).[5]

  • Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 20 minutes with occasional agitation.[5]

  • Protein Quantification: Scrape the cell lysates and transfer to microcentrifuge tubes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[5]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Prepare samples for loading by adding Laemmli sample buffer and boiling for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C. Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities to determine the extent of protein degradation relative to the vehicle control.

Data Presentation: Protein Degradation Quantification
PROTAC Concentration (µM)Incubation Time (h)POI Level (% of Control)Loading Control Level (% of Control)
0.124100
0.524100
1.024100
5.024100
10.024100
DMSO Control24100100

Diagram: PROTAC Experimental Workflow

PROTAC_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochem Biochemical Analysis cluster_analysis Data Analysis seed Seed Cells treat Treat with PROTAC seed->treat 24h lyse Cell Lysis treat->lyse Time Course quant Protein Quantification lyse->quant sds SDS-PAGE quant->sds blot Western Blot sds->blot detect Detection blot->detect analyze Quantify Degradation detect->analyze

Caption: Workflow for assessing PROTAC-mediated protein degradation.

Application in Anticancer Research

Introduction: Tetrahydropyran derivatives have shown significant potential as anticancer agents.[6][7][8] Their mechanisms often involve inducing cytotoxicity and disrupting the cell cycle. The following protocols are designed to evaluate the antiproliferative effects of this compound on cancer cell lines and to investigate its impact on cell cycle progression.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with the compound.

Materials:

  • Cancer cell line (e.g., MCF-7, HCT-116)

  • Complete cell culture medium

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle after treatment.[9][10][11]

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 1200 rpm for 5 minutes.[11]

  • Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add 3 mL of ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells at 2000 rpm for 5 minutes.[11] Discard the ethanol and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 20,000 events per sample.[10] The data will generate a histogram of DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[9][12]

Data Presentation: Anticancer Activity Summary
Cell LineCompound IC50 (µM)% Cells in G0/G1 (at IC50)% Cells in S (at IC50)% Cells in G2/M (at IC50)
MCF-7
HCT-116
A549
ControlN/A

Diagram: Hypothetical Cell Cycle Inhibition Pathway

Cell_Cycle_Pathway Compound 2-((2,4-Dibromophenoxy)methyl) tetrahydro-2H-pyran CDK2 CDK2/Cyclin E Compound->CDK2 Inhibition Rb pRb CDK2->Rb Phosphorylation G1_Arrest G1 Arrest CDK2->G1_Arrest E2F E2F Rb->E2F Inhibition S_Phase S-Phase Entry E2F->S_Phase Activation G1_Arrest->S_Phase Block

Caption: Hypothetical inhibition of the G1/S transition by the compound.

Application in Antimicrobial Research

Introduction: Many heterocyclic compounds, including those with pyran scaffolds, exhibit antimicrobial properties.[13] The following protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of the title compound against various bacterial strains.

Experimental Protocol: Broth Microdilution for MIC Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound

  • Standard antibiotic (e.g., Ciprofloxacin, Vancomycin) as a positive control

  • Sterile 96-well plates

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: From a fresh culture, suspend several bacterial colonies in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.[1]

  • Compound Dilution: Add 50 µL of sterile MHB to all wells of a 96-well plate. In the first well, add 50 µL of a stock solution of the compound to achieve the highest desired concentration. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on. Discard 50 µL from the last well.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (wells with inoculum and a standard antibiotic), a negative/growth control (wells with inoculum and vehicle), and a sterility control (wells with MHB only).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation: Minimum Inhibitory Concentration (MIC)
MicroorganismGram StainCompound MIC (µg/mL)Positive Control MIC (µg/mL)
Staphylococcus aureusPositive
Escherichia coliNegative
Pseudomonas aeruginosaNegative
Bacillus subtilisPositive

Diagram: Antimicrobial Susceptibility Testing Workflow

MIC_Workflow prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of Compound in 96-Well Plate prep_plate->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for MIC determination using broth microdilution.

Application in Antioxidant Activity Screening

Introduction: Phenolic compounds are known for their antioxidant properties. The dibromophenoxy group in the title compound suggests it may act as a radical scavenger. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and rapid method to screen for antioxidant activity.[14][15][16]

Experimental Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Materials:

  • This compound

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Methanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well plate

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the compound in methanol. Create a series of dilutions from this stock.

  • Assay Setup: In a 96-well plate, add 100 µL of the compound dilutions to the wells.

  • Reaction Initiation: Add 100 µL of the DPPH solution to each well. Mix gently.

  • Controls: Prepare a blank (100 µL methanol + 100 µL DPPH solution) and a positive control (ascorbic acid dilutions).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100 Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Data Presentation: Antioxidant Activity
Compound Concentration (µg/mL)% DPPH Inhibition
1
10
50
100
250
IC50 (µg/mL)
Ascorbic Acid IC50 (µg/mL)

Diagram: DPPH Radical Scavenging Mechanism

DPPH_Mechanism DPPH_radical DPPH• (Purple) DPPH_H DPPH-H (Yellow/Colorless) DPPH_radical->DPPH_H + Compound-H Antioxidant Compound-H (Antioxidant) Compound_radical Compound• Antioxidant->Compound_radical - H•

Caption: Mechanism of DPPH radical scavenging by an antioxidant.

References

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility challenges with 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

Q2: Why is this compound likely to be poorly soluble in aqueous solutions?

A2: Several factors contribute to the presumed low water solubility of this compound:

  • High Molecular Weight: Larger molecules are generally more difficult for solvent molecules to surround and solvate.[3][4][5] The molecular weight of this compound is approximately 350.05 g/mol .[6][7][8]

  • Lipophilicity: The presence of a dibromophenoxy group increases the lipophilic (fat-loving) character of the molecule, making it less favorable to interact with polar water molecules. Many new chemical entities with higher lipophilicity exhibit lower aqueous solubility.[9]

  • Polarity: The principle of "like dissolves like" suggests that nonpolar or weakly polar compounds dissolve best in nonpolar solvents, while polar compounds dissolve best in polar solvents.[5] The structure of this compound suggests it is largely non-polar.

Q3: What is the first step I should take to dissolve this compound for an in vitro experiment?

A3: The recommended initial approach is to use a small amount of a water-miscible organic co-solvent to create a concentrated stock solution, which can then be diluted into your aqueous experimental medium. Dimethyl sulfoxide (DMSO) is a common first choice for this purpose.[10]

Q4: What does the Biopharmaceutics Classification System (BCS) indicate about solubility?

A4: The BCS is a framework to classify drug substances. A drug is considered highly soluble when its highest dose strength is soluble in 250 ml or less of aqueous media over a pH range of 1 to 7.5.[11] Compounds that do not meet this criterion are considered poorly soluble (BCS Class II and IV) and often require solubility enhancement techniques for effective formulation.[12][13]

Troubleshooting Guide for Solubility Issues

This guide provides a systematic approach to address solubility challenges encountered during your experiments.

Problem: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.

Solution: This is a common issue when the final concentration of the organic co-solvent is too low to maintain the solubility of the compound. Here are several strategies to overcome this, starting with the simplest methods.

G start Precipitation Observed in Aqueous Medium step1 Optimize Co-solvent Concentration start->step1 step2 Try Alternative Co-solvents step1->step2 Failure outcome_success Compound Solubilized step1->outcome_success Success step3 Adjust pH of the Medium step2->step3 Failure step2->outcome_success Success step4 Use Solubilizing Excipients step3->step4 Failure step3->outcome_success Success step5 Advanced Formulation Techniques step4->step5 Failure step4->outcome_success Success step5->outcome_success Success outcome_fail Issue Persists step5->outcome_fail

Caption: Decision workflow for troubleshooting compound precipitation.

Step 1: Optimization with Co-solvents

Co-solvents work by reducing the polarity of the aqueous solvent, making it more favorable for lipophilic compounds.[13]

  • Action: Gradually increase the final concentration of DMSO in your aqueous medium. Be mindful of the tolerance of your experimental system (e.g., cells) to the solvent, as high concentrations can be toxic.

  • Considerations: Common co-solvents include DMSO, ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[4][14] The use of co-solvents is a rapid and effective way to enhance solubility, potentially increasing it several thousand times compared to water alone.[4]

Step 2: pH Modification

For ionizable compounds, altering the pH of the medium can significantly increase solubility.[14][15]

  • Action: Although the structure of this compound does not suggest obvious acidic or basic functional groups, experimental evaluation of pH effect is still warranted. Prepare your aqueous medium at various pH levels (e.g., 5.0, 7.4, 9.0) and test the solubility of the compound.

  • Protocol: See "Protocol 2: pH Adjustment for Solubility Screening" for a detailed methodology.

Step 3: Use of Surfactants or Cyclodextrins
  • Surfactants: These agents form micelles that can encapsulate poorly soluble drugs, increasing their apparent solubility.[9][14] Common examples include Tweens and Cremophor EL.

  • Cyclodextrins: These are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment.[14]

  • Action: Prepare stock solutions of surfactants or cyclodextrins in your aqueous buffer before adding the compound stock solution.

Step 4: Advanced Formulation Strategies

If simpler methods fail, more advanced techniques may be necessary, although these are more complex to prepare.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at the molecular level.[3] This can be achieved by methods like solvent evaporation or hot-melt extrusion.[3] The resulting amorphous solid generally has a higher dissolution rate.[13][16]

  • Nanonization: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, which can enhance the dissolution rate.[11][14][17] This is achieved through techniques like media milling or high-pressure homogenization.[17]

Data and Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number1257665-15-8[6][7][8]
Molecular FormulaC12H14Br2O2[6][7][8]
Molecular Weight350.05 g/mol [8]
Purity≥96%[6][7]
AppearanceSolid (Assumed)Inferred
Aqueous SolubilityPoor (Predicted)Inferred

Table 2: Properties of Common Co-solvents for Preclinical Formulations

Co-solventPolarityUse CaseNotes
Dimethyl sulfoxide (DMSO)Highly PolarCommon first choice for creating stock solutions.Can have cellular toxicity at higher concentrations.
EthanolPolarOften used in combination with other solvents.Can cause precipitation upon dilution if not used carefully.
Polyethylene Glycol 400 (PEG 400)Weakly PolarGood for oral and parenteral formulations.Viscous liquid.
Propylene Glycol (PG)Weakly PolarFrequently used in parenteral formulations.Lower toxicity profile than ethanol.[4]

Experimental Protocols

Protocol 1: Solubility Enhancement using the Co-solvency Method

This protocol details the steps to prepare a solution of a poorly soluble compound using a co-solvent.

Caption: Workflow for the co-solvency experimental protocol.

Methodology:

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh a small amount of this compound.

    • Add a minimal volume of 100% DMSO (or another suitable co-solvent) to achieve a high concentration (e.g., 10-50 mM).

    • Vortex and/or sonicate the mixture until the compound is completely dissolved. A brief, gentle warming may also help but should be used with caution.[4][15]

  • Dilute to Final Working Concentration:

    • While vortexing the aqueous experimental buffer (e.g., PBS, cell culture media), add the required volume of the concentrated stock solution dropwise.

    • This rapid mixing is crucial to avoid localized high concentrations that can lead to precipitation.

    • Visually inspect the final solution against a light source to ensure no precipitate has formed. If the solution appears cloudy, the solubility limit has been exceeded.

Protocol 2: pH Adjustment for Solubility Screening

Methodology:

  • Prepare Buffers: Prepare a series of physiologically relevant buffers at different pH values (e.g., pH 5.0, 6.5, 7.4, 8.5).

  • Compound Addition: Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Analysis: Plot the measured solubility against the pH to determine the pH-solubility profile of the compound.

References

Technical Support Center: Stability of Tetrahydro-2H-Pyran Derivatives in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Common Issues Encountered

This guide addresses specific issues that may arise during the handling and storage of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran in DMSO solutions.

Issue Potential Cause Recommended Action
Compound precipitation over time. - Low solubility of the compound in DMSO, especially at lower temperatures. - Supersaturation of the initial solution. - Absorption of atmospheric water by DMSO, reducing its solvating power for certain compounds.[1][2]- Determine the solubility limit at the intended storage temperature. - Prepare solutions at a concentration known to be stable. - Store DMSO stock solutions in a desiccated environment to minimize water absorption.[3] - Consider using a co-solvent if solubility is a persistent issue.
Loss of compound potency or activity in bioassays. - Chemical degradation of the compound in the DMSO stock solution.[4] - Reaction with impurities in the DMSO. - Adsorption of the compound to the storage container.- Perform a stability study to assess compound integrity over time using methods like LC-MS or HPLC-UV. - Use high-purity, anhydrous DMSO. - Evaluate compound recovery from different types of storage containers (e.g., glass vs. polypropylene).[3]
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). - Degradation of the parent compound into one or more new chemical entities. - Dimerization or oligomerization of the compound.[4] - Oxidation of the compound.- Characterize the new peaks using mass spectrometry (MS) and/or NMR to identify potential degradants. - Investigate the impact of storage conditions (e.g., temperature, light exposure, presence of oxygen) on the rate of degradation. - Store solutions under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected.[3]
Inconsistent or non-reproducible experimental results. - Instability of the compound in the DMSO stock solution, leading to varying concentrations over time.[4] - Multiple freeze-thaw cycles affecting compound stability.[3][5] - Pipetting errors due to the viscosity of DMSO.- Prepare fresh stock solutions for critical experiments. - Aliquot stock solutions to minimize the number of freeze-thaw cycles.[5] - Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of tetrahydro-2H-pyran derivatives in DMSO?

A1: The stability of a specific tetrahydro-2H-pyran derivative, such as this compound, in DMSO is highly dependent on its overall chemical structure, including the nature of its substituents. While the tetrahydro-2H-pyran ring itself is generally stable, functional groups on the molecule can be susceptible to degradation. It is crucial to experimentally determine the stability of your specific compound under your storage and experimental conditions.

Q2: How does water content in DMSO affect compound stability?

A2: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can facilitate hydrolytic degradation of susceptible functional groups. For some compounds, storage in a DMSO/water mixture (e.g., 90/10) has been shown to be a viable storage condition, but for others, it can accelerate degradation.[2][6] Therefore, using anhydrous DMSO and minimizing exposure to air is recommended for initial stability studies.

Q3: What are the ideal storage conditions for a DMSO stock solution of this compound?

A3: In the absence of specific data, general best practices for storing compound stock solutions in DMSO should be followed. These typically include:

  • Temperature: Storage at -20°C or -80°C is common to slow down potential degradation reactions.[7]

  • Light: Protect from light, especially if the compound contains photosensitive moieties.

  • Atmosphere: For compounds prone to oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[3]

  • Container: Use high-quality, inert containers such as amber glass or polypropylene vials.[3]

Q4: How many freeze-thaw cycles can a DMSO stock solution typically withstand?

A4: The effect of freeze-thaw cycles is compound-dependent. Some studies have shown that many compounds are stable for over 10 freeze-thaw cycles.[3][5] However, to minimize risk, it is best practice to aliquot stock solutions into smaller volumes for single use.

Q5: Can DMSO itself react with my compound?

A5: While DMSO is a relatively inert solvent, it can participate in certain chemical reactions, particularly under specific conditions (e.g., in the presence of strong acids or bases, or at elevated temperatures).[8] For compounds with highly reactive functional groups, the possibility of a reaction with DMSO, although generally low under standard storage conditions, should be considered.

Experimental Protocols

Protocol 1: Short-Term Stability Assessment by HPLC-UV

Objective: To assess the stability of this compound in DMSO at various temperatures over a short period.

Methodology:

  • Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Aliquot the stock solution into multiple vials.

  • Store the vials under different conditions:

    • Room temperature (e.g., 25°C)

    • Refrigerated (e.g., 4°C)

    • Frozen (e.g., -20°C)

  • At specified time points (e.g., 0, 24, 48, 72 hours), retrieve a vial from each condition.

  • Dilute an aliquot of the sample with an appropriate solvent (e.g., acetonitrile/water) to a suitable concentration for HPLC analysis.

  • Analyze the samples by a validated HPLC-UV method.

  • Calculate the percentage of the parent compound remaining at each time point relative to the initial (time 0) sample.

Protocol 2: Long-Term Stability and Degradant Identification by LC-MS

Objective: To evaluate the long-term stability of the compound in DMSO and identify any potential degradation products.

Methodology:

  • Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Distribute the solution into multiple amber vials, seal them tightly, and store them at the intended long-term storage temperature (e.g., -20°C).

  • Establish a schedule for analysis (e.g., time 0, 1 month, 3 months, 6 months, 1 year).

  • At each time point, thaw a vial and dilute a sample for LC-MS analysis.

  • Use a high-resolution mass spectrometer to detect the parent compound and any new peaks that appear over time.

  • Quantify the peak area of the parent compound to determine its percentage remaining.

  • Analyze the mass-to-charge ratio (m/z) of new peaks to propose potential structures for any degradation products.

Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Data Interpretation prep_stock Prepare 10 mM Stock Solution in Anhydrous DMSO aliquot Aliquot into Vials prep_stock->aliquot rt Room Temperature (25°C) aliquot->rt Store fridge Refrigerated (4°C) aliquot->fridge Store freezer -20°C / -80°C aliquot->freezer Store sampling Sample at Time Points (0, 24h, 1wk, 1mo, etc.) rt->sampling fridge->sampling freezer->sampling analysis_method Analyze by HPLC-UV / LC-MS sampling->analysis_method quantify Quantify % Parent Compound Remaining analysis_method->quantify identify Identify Degradation Products analysis_method->identify

Caption: Workflow for assessing compound stability in DMSO.

Hypothetical Degradation Pathway

G parent 2-((2,4-Dibromophenoxy)methyl) tetrahydro-2H-pyran hydrolysis_product 2,4-Dibromophenol + (Tetrahydro-2H-pyran-2-yl)methanol parent->hydrolysis_product Hydrolysis (H2O in DMSO) oxidation_product Oxidized Derivative (e.g., aldehyde/acid at pyran ring) parent->oxidation_product Oxidation (O2, light)

Caption: Potential degradation pathways for a substituted tetrahydro-2H-pyran.

References

Technical Support Center: Optimizing Reaction Conditions for 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this Williamson ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and direct method for synthesizing this compound is the Williamson ether synthesis.[1] This reaction involves the deprotonation of 2,4-dibromophenol to form the corresponding phenoxide, which then acts as a nucleophile and attacks an electrophilic 2-(halomethyl)tetrahydro-2H-pyran (e.g., 2-(chloromethyl)tetrahydro-2H-pyran or 2-(bromomethyl)tetrahydro-2H-pyran) in an SN2 reaction.[2][3]

Q2: Which base is most effective for deprotonating 2,4-dibromophenol in this synthesis?

A2: Due to the increased acidity of phenols compared to aliphatic alcohols, a range of bases can be used.[4] For electron-deficient phenols like 2,4-dibromophenol, moderately strong bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient.[4] For challenging or sterically hindered substrates, a stronger base like sodium hydride (NaH) in an anhydrous solvent may be employed to ensure complete deprotonation.[4]

Q3: What are the recommended solvents for this reaction?

A3: Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can accelerate the rate of SN2 reactions.[5] Acetonitrile and N,N-dimethylformamide (DMF) are commonly used.[6] When using strong bases like NaH, anhydrous solvents such as dry THF or DMF are essential to prevent quenching of the base.[4]

Q4: What are the primary side reactions to be aware of?

A4: The two main competing side reactions in this synthesis are elimination of the alkylating agent and C-alkylation of the phenoxide.[4]

  • Elimination: The phenoxide is a strong base and can induce elimination of the alkyl halide, especially at higher temperatures, to form an alkene. Using a primary alkyl halide, such as 2-(chloromethyl)tetrahydro-2H-pyran, helps to minimize this side reaction.[2]

  • C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[5] While O-alkylation is generally favored, C-alkylation can occur, leading to byproducts. The choice of solvent can influence the O- to C-alkylation ratio.[5]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting materials (2,4-dibromophenol and the alkylating agent) and the desired ether product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product formation 1. Incomplete deprotonation of 2,4-dibromophenol. 2. Inactive alkylating agent. 3. Low reaction temperature.1. Use a stronger base (e.g., NaH) or increase the equivalents of the current base. Ensure anhydrous conditions if using a moisture-sensitive base. 2. Use a fresh bottle of the alkylating agent. Consider converting the alkyl chloride to the more reactive alkyl iodide in situ by adding a catalytic amount of sodium iodide (NaI).[4] 3. Gently heat the reaction mixture. For instance, reactions with K₂CO₃ in DMF can often be heated to 70-80 °C.
Significant amount of unreacted 2,4-dibromophenol 1. Insufficient base. 2. Short reaction time.1. Use at least one equivalent of base, and preferably a slight excess (1.1-1.2 equivalents). 2. Extend the reaction time and continue to monitor by TLC until the starting phenol is consumed.
Formation of a major byproduct with a similar polarity to the product 1. C-alkylation of the phenoxide.1. Modify the reaction solvent. Aprotic solvents often favor O-alkylation over C-alkylation.[5] Running the reaction at a lower temperature may also improve selectivity.
Presence of a low polarity byproduct 1. Elimination of the 2-(halomethyl)tetrahydro-2H-pyran.1. Maintain a moderate reaction temperature. Ensure the use of a primary alkyl halide.
Difficult purification 1. Co-elution of the product with starting materials or byproducts during column chromatography.1. Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary. For brominated compounds, sometimes a different stationary phase (e.g., alumina) can provide better separation.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • 2,4-Dibromophenol

  • 2-(Chloromethyl)tetrahydro-2H-pyran

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2,4-dibromophenol (1.0 eq.) in anhydrous DMF (0.1-0.5 M), add anhydrous potassium carbonate (1.5-2.0 eq.).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add 2-(chloromethyl)tetrahydro-2H-pyran (1.1-1.2 eq.) to the reaction mixture.

  • Heat the reaction to 70-80 °C and monitor the progress by TLC.

  • Once the reaction is complete (typically after 4-12 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired product.

Data Presentation

Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis of Phenols.

Base Solvent Temperature (°C) Typical Reaction Time (h) General Yield Range (%) Notes
K₂CO₃AcetonitrileReflux4-1270-90A common and effective system for many phenols.
NaOHDMF60-802-665-85A stronger base that can lead to faster reaction times.
NaHAnhydrous THF/DMF0 to RT1-480-95A very effective but moisture-sensitive base requiring anhydrous conditions.[4]
Cs₂CO₃AcetonitrileRT to 606-1875-95A milder and often highly effective base, but more expensive.

Note: Yields are highly substrate-dependent and the above data represents typical ranges for Williamson ether synthesis with various phenols.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_process Reaction & Monitoring cluster_workup Workup cluster_purification Purification reagents 2,4-Dibromophenol 2-(Chloromethyl)tetrahydro-2H-pyran Base (e.g., K₂CO₃) reaction_vessel Reaction Vessel reagents->reaction_vessel Add solvent Solvent (e.g., DMF) solvent->reaction_vessel Add heating Heat (e.g., 70-80°C) reaction_vessel->heating monitoring Monitor by TLC heating->monitoring quench Quench with Water monitoring->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water & Brine extract->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic decision decision solution solution start Low or No Product Yield check_deprotonation Is deprotonation complete? start->check_deprotonation check_alkylating_agent Is alkylating agent active? check_deprotonation->check_alkylating_agent Yes increase_base Increase base equivalents or use stronger base check_deprotonation->increase_base No check_temperature Is temperature optimal? check_alkylating_agent->check_temperature Yes use_fresh_agent Use fresh alkylating agent Add catalytic NaI check_alkylating_agent->use_fresh_agent No increase_temp Increase reaction temperature check_temperature->increase_temp No

References

Technical Support Center: Purification of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the chromatographic purification of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran. This resource is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound that are relevant for its purification?

Understanding the physicochemical properties of the target compound is crucial for developing a successful purification strategy.

PropertyValueReference
Molecular Formula C₁₂H₁₄Br₂O₂[1][2]
Molecular Weight 350.05 g/mol [2]
CAS Number 1257665-15-8[1][2]
Appearance Not specified, likely an oil or a low-melting solid
Purity (Commercial) Typically ≥96%[1][3]

Q2: What are the common impurities I might encounter during the purification?

The presence of impurities can significantly affect the efficiency of chromatographic separation. The most common impurities originate from the starting materials and side reactions during the synthesis, which is typically a Williamson ether synthesis between 2,4-dibromophenol and a protected chloromethyl pyran.

  • Unreacted 2,4-dibromophenol: Due to incomplete reaction, the starting phenolic compound is a common impurity.

  • By-products from the THP-protection: Self-condensation or hydrolysis of the tetrahydropyran (THP) source can lead to various by-products.

  • Solvent and Reagents: Residual solvents and reagents used in the synthesis and work-up can also be present.

Q3: Is this compound stable on silica gel?

The tetrahydropyranyl (THP) ether protecting group is known to be sensitive to acidic conditions. Since standard silica gel is slightly acidic, there is a risk of the THP group being cleaved during column chromatography, leading to the formation of 2,4-dibromophenol and other by-products. This can result in streaking on the TLC plate, low recovery of the desired product, and the appearance of new, more polar spots.

Q4: How can I visualize the compound on a TLC plate?

Due to the presence of the dibrominated aromatic ring, this compound is UV active and can be readily visualized under a UV lamp (254 nm). Additionally, staining with a potassium permanganate (KMnO₄) solution can be used as a general stain for organic compounds. For identifying the acidic starting material (2,4-dibromophenol), specific stains for phenols, such as ferric chloride, can be useful.

Troubleshooting Guide

This section addresses common problems encountered during the chromatographic purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Streaking or Tailing of the Product Spot on TLC 1. Compound decomposition: The acidic nature of the silica gel may be causing the THP ether to cleave. 2. Sample overload: Too much sample has been applied to the TLC plate. 3. Inappropriate solvent system: The polarity of the eluent may not be optimal.1. Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the silica gel. Alternatively, use neutral alumina as the stationary phase. 2. Dilute the sample before spotting it on the TLC plate. 3. Systematically vary the solvent ratio (e.g., hexane/ethyl acetate) to find an optimal system where the Rf value is between 0.2 and 0.4.
Poor Separation of the Product from Impurities 1. Co-elution: The polarity of the product and a major impurity (e.g., unreacted 2,4-dibromophenol) are very similar in the chosen solvent system. 2. Improper column packing: Channels or cracks in the silica gel bed can lead to poor separation. 3. Column overload: Too much crude material has been loaded onto the column.1. Use a less polar solvent system to increase the separation between the less polar product and the more polar phenol. A shallow gradient elution can also be effective. Consider using a different solvent system, for example, dichloromethane/hexane. 2. Ensure the column is packed uniformly without any air bubbles or cracks. 3. Use a larger column or reduce the amount of crude material loaded. A general rule of thumb is a silica gel to crude product ratio of 50:1 to 100:1.
Low or No Recovery of the Product from the Column 1. Decomposition on the column: Significant decomposition is occurring on the acidic silica gel. 2. Product is too nonpolar: The product may have eluted very quickly with the solvent front. 3. Product is too polar: The product may be strongly adsorbed to the silica gel and is not eluting with the current solvent system.1. Use deactivated silica gel (pre-treated with triethylamine) or switch to a neutral stationary phase like alumina. 2. Check the early fractions carefully by TLC. Use a less polar eluent at the beginning of the chromatography. 3. Gradually increase the polarity of the eluent. If the product is still not eluting, consider using a more polar solvent system.
Appearance of a New, More Polar Spot After Column Chromatography 1. On-column decomposition: The desired product is degrading on the silica gel to form a more polar compound, likely 2,4-dibromophenol.1. Confirm the identity of the new spot by comparing its Rf value with that of authentic 2,4-dibromophenol. 2. Implement the strategies to prevent decomposition as mentioned above (neutralized silica or alumina).

Experimental Protocol: Flash Column Chromatography

This is a general protocol for the purification of this compound and may require optimization based on the specific impurity profile of the crude product.

1. Preparation of the Slurry:

  • In a beaker, add the crude this compound.

  • Add a small amount of silica gel.

  • Add a minimal amount of a suitable solvent (e.g., dichloromethane or the initial chromatography eluent) to dissolve the crude product and form a free-flowing slurry.

  • Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder of the crude product adsorbed onto silica gel.

2. Column Packing:

  • Select an appropriate size glass column with a stopcock.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a layer of sand (approximately 1-2 cm).

  • Fill the column with silica gel (slurry packing with the initial eluent is recommended for better packing).

  • Gently tap the column to ensure even packing and remove any air bubbles.

  • Add another layer of sand on top of the silica gel.

3. Loading the Sample:

  • Carefully add the prepared dry slurry of the crude product onto the top of the sand layer.

4. Elution and Fraction Collection:

  • Start the elution with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 98:2 or 95:5).

  • Collect fractions in test tubes or vials.

  • Monitor the elution process by TLC analysis of the collected fractions.

  • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired compound. A typical gradient could be from 2% ethyl acetate in hexane to 10% ethyl acetate in hexane.

5. Product Isolation:

  • Combine the fractions containing the pure product as determined by TLC.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Typical Chromatographic Conditions:
ParameterRecommended Conditions
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase (Eluent) Hexane/Ethyl Acetate gradient (e.g., from 2% to 10% Ethyl Acetate)
TLC Visualization UV light (254 nm), Potassium Permanganate stain

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Crude Crude Product Adsorb Adsorb on Silica Gel Crude->Adsorb Pack Pack Column Load Load Sample Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC TLC Analysis Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for the purification of this compound.

Troubleshooting Logic

troubleshooting_logic Start Problem Encountered Streaking Streaking/Tailing on TLC? Start->Streaking PoorSep Poor Separation? Start->PoorSep LowRec Low Recovery? Start->LowRec NewSpot New Polar Spot? Start->NewSpot Sol1 Neutralize Silica (Et3N) or use Alumina Streaking->Sol1 yes Sol2 Optimize Solvent System (Gradient Elution) PoorSep->Sol2 yes Sol3 Check for Decomposition (Use Neutralized Silica) LowRec->Sol3 yes Sol4 Identify New Spot (Likely 2,4-Dibromophenol) NewSpot->Sol4 yes Sol1->Sol2 Sol3->Sol1 Sol4->Sol3

Caption: Troubleshooting decision tree for common chromatography issues.

References

Technical Support Center: 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical compound with the molecular formula C₁₂H₁₄Br₂O₂.[1][2] It is commonly used as a building block in the synthesis of more complex molecules, particularly in the development of protein degraders.[3]

Q2: What are the general storage and handling recommendations for this compound?

While specific stability data for this compound is limited, general practice for tetrahydropyranyl (THP) ethers suggests storing the compound in a cool, dry place away from acidic conditions to prevent degradation. Use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling.

Q3: What are the expected spectroscopic data for this compound?

Troubleshooting Guides

This section addresses common issues that may be encountered during the synthesis, purification, and handling of this compound.

Synthesis Issues

The synthesis of this compound likely involves two key steps: the formation of the tetrahydropyranyl (THP) ether and the Williamson ether synthesis to connect the dibromophenoxy moiety.

Problem 1: Low yield during the formation of the THP-protected alcohol.

  • Possible Cause: Incomplete reaction of the starting alcohol with dihydropyran (DHP).

  • Troubleshooting Steps:

    • Ensure anhydrous conditions: Water can inhibit the acid catalyst and lead to incomplete reactions. Use dry solvents and glassware.

    • Optimize catalyst: If using a strong acid like p-toluenesulfonic acid (TsOH) leads to side reactions, consider a milder catalyst such as pyridinium p-toluenesulfonate (PPTS).

    • Increase DHP concentration: Using a slight excess of DHP can drive the reaction to completion.

    • Monitor reaction progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting alcohol.

Problem 2: Formation of a polymeric byproduct during THP protection.

  • Possible Cause: Polymerization of dihydropyran (DHP) catalyzed by the acid.

  • Troubleshooting Steps:

    • Control temperature: Perform the reaction at room temperature or below to minimize polymerization.

    • Use a milder acid catalyst: PPTS is less prone to causing DHP polymerization compared to stronger acids like TsOH.

Problem 3: Low yield during the Williamson ether synthesis step.

  • Possible Cause: Competing elimination reaction (E2) instead of the desired substitution (SN2). This is more likely if the electrophile is sterically hindered.

  • Troubleshooting Steps:

    • Choice of base: Use a non-hindered, strong base to deprotonate the 2,4-dibromophenol.

    • Reaction temperature: Lower reaction temperatures generally favor the SN2 reaction over E2 elimination.[3]

    • Solvent selection: Use a polar aprotic solvent such as DMF or DMSO to enhance the nucleophilicity of the phenoxide.[3]

Problem 4: C-alkylation as a side reaction.

  • Possible Cause: The phenoxide ion can act as a nucleophile through either the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).

  • Troubleshooting Steps:

    • Solvent choice: The choice of solvent can influence the ratio of O- to C-alkylation. Protic solvents can favor O-alkylation by solvating the phenoxide ion.

    • Counter-ion: The nature of the cation can also affect the reaction's regioselectivity.

Purification Challenges

Problem: Difficulty in separating the final product from starting materials or byproducts.

  • Possible Cause: Similar polarities of the product and impurities.

  • Troubleshooting Steps:

    • Column Chromatography: Utilize silica gel column chromatography with a carefully selected eluent system. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can effectively separate the components.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

    • Analytical Monitoring: Use TLC and/or GC-MS to monitor the purity of the fractions collected during chromatography.

Stability and Degradation

Problem: Degradation of the compound during storage or in solution.

  • Possible Cause: The tetrahydropyranyl (THP) ether linkage is susceptible to cleavage under acidic conditions.

  • Troubleshooting Steps:

    • Avoid acidic conditions: Ensure that solvents and reagents used are neutral or basic. Avoid exposure to acid vapors in the laboratory.

    • Storage: Store the compound in a tightly sealed container in a cool, dark, and dry place.

    • pH control: When working with the compound in solution, maintain a neutral or slightly basic pH to prevent deprotection.

Experimental Protocols

Step 1: Synthesis of (Tetrahydro-2H-pyran-2-yl)methanol

This step involves the protection of the hydroxyl group of a suitable starting material with dihydropyran.

  • Materials:

    • Methanol

    • 3,4-Dihydro-2H-pyran (DHP)

    • p-Toluenesulfonic acid (TsOH) or Pyridinium p-toluenesulfonate (PPTS) (catalytic amount)

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve methanol in the anhydrous solvent.

    • Add a catalytic amount of TsOH or PPTS to the solution.

    • Slowly add a slight excess of DHP to the mixture at room temperature.

    • Stir the reaction and monitor its progress by TLC.

    • Once the reaction is complete, quench it by adding saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent, dry the organic layer with anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Williamson Ether Synthesis to yield this compound

  • Materials:

    • (Tetrahydro-2H-pyran-2-yl)methanol (from Step 1)

    • 2,4-Dibromophenol

    • A suitable base (e.g., sodium hydride)

    • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve 2,4-dibromophenol in the anhydrous solvent.

    • Carefully add the base to the solution to form the sodium phenoxide.

    • Add (Tetrahydro-2H-pyran-2-yl)methanol to the reaction mixture.

    • Stir the reaction at an appropriate temperature (start at room temperature and heat if necessary) and monitor its progress by TLC.

    • After completion, carefully quench the reaction with water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the final product by silica gel column chromatography.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₁₄Br₂O₂[1][2]
Molecular Weight350.05 g/mol [1][2]
CAS Number1257665-15-8[1][2]
Purity (Typical)≥96%[1]

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis Issues cluster_purification Purification Challenges cluster_stability Stability Issues cluster_solutions Potential Solutions Low_Yield_THP Low Yield in THP Protection Anhydrous_Conditions Ensure Anhydrous Conditions Low_Yield_THP->Anhydrous_Conditions Cause: Water Optimize_Catalyst Optimize Catalyst Low_Yield_THP->Optimize_Catalyst Cause: Inefficient Catalyst Polymer_Formation Polymer Formation Polymer_Formation->Optimize_Catalyst Cause: Strong Acid Control_Temp Control Temperature Polymer_Formation->Control_Temp Cause: High Temperature Low_Yield_Williamson Low Yield in Williamson Synthesis Low_Yield_Williamson->Control_Temp Cause: E2 Elimination Solvent_Choice Optimize Solvent Low_Yield_Williamson->Solvent_Choice Cause: Poor Nucleophilicity C_Alkylation C-Alkylation Side Reaction C_Alkylation->Solvent_Choice Cause: Solvent Effects Separation_Difficulty Difficult Separation Column_Chromatography Column Chromatography Separation_Difficulty->Column_Chromatography Solution Degradation Compound Degradation Avoid_Acid Avoid Acidic Conditions Degradation->Avoid_Acid Cause: Acidic Conditions

Caption: Troubleshooting workflow for common issues.

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Final Product Methanol Methanol THP_Methanol (Tetrahydro-2H-pyran-2-yl)methanol Methanol->THP_Methanol + DHP, H+ DHP Dihydropyran Dibromophenol 2,4-Dibromophenol Final_Product 2-((2,4-Dibromophenoxy)methyl) tetrahydro-2H-pyran Dibromophenol->Final_Product THP_Methanol->Final_Product + 2,4-Dibromophenol, Base

Caption: Proposed synthetic pathway.

References

2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran off-target effects in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of this compound?

A1: Due to its chemical structure, a dibrominated aromatic ring coupled with a tetrahydropyran moiety, this compound may exhibit several off-target effects common to molecules with similar features. These can include non-specific binding to proteins, aggregation at higher concentrations leading to assay interference, and potential for fluorescence quenching or enhancement in optical-based assays. Researchers should be cautious of Pan-Assay Interference Compounds (PAINS) behavior.

Q2: How can I identify if this compound is causing assay interference?

A2: Several experimental approaches can help identify assay interference.[1] These include performing control experiments with and without the compound in the absence of the biological target, checking for a dose-response relationship that is unusually steep or shallow, and using orthogonal assays with different detection methods to confirm the biological activity.[1]

Q3: My dose-response curve for this compound looks unusual. What could be the cause?

A3: An unusual dose-response curve, such as a very steep or incomplete curve, can be indicative of off-target effects like compound aggregation or non-specific inhibition. At a certain concentration, the compound may form aggregates that can sequester the target protein or interfere with the assay signal.

Q4: Can this compound interfere with fluorescence-based assays?

A4: Yes, compounds containing aromatic rings, such as the dibromophenoxy group in this molecule, have the potential to absorb or emit light, which can interfere with fluorescence-based assays. This can manifest as fluorescence quenching (decrease in signal) or enhancement (increase in signal) that is independent of the biological target's activity.

Troubleshooting Guides

Issue 1: High Variability in Assay Results

High variability or poor reproducibility in the presence of this compound can be a sign of compound instability or insolubility at the tested concentrations.

  • Solution:

    • Solubility Check: Visually inspect the compound in your assay buffer for any precipitation. Determine the kinetic solubility of the compound in the specific assay buffer being used.

    • Detergent Addition: For in vitro biochemical assays, consider adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to prevent compound aggregation.

    • Concentration Range: Test a wider and lower range of concentrations to identify a window where the compound is soluble and gives a consistent response.

Issue 2: Suspected Non-Specific Inhibition

If you suspect that the observed activity is not due to specific binding to your target, the following steps can help confirm or rule out non-specific effects.

  • Solution:

    • Counter-Screening: Test the compound in an assay with an unrelated target to see if it exhibits similar activity.

    • Biolayer Interferometry (BLI) or Surface Plasmon Resonance (SPR): These label-free techniques can be used to directly measure the binding of the compound to the target protein and can help distinguish specific from non-specific binding.

    • Detergent Interference: Rerun the assay in the presence of varying concentrations of a non-ionic detergent. A significant shift in the IC50 value with increasing detergent concentration is often indicative of non-specific inhibition driven by aggregation.

Quantitative Data Summary

The following tables present hypothetical data illustrating potential off-target effects. These are for illustrative purposes to guide your own experimental validation.

Table 1: Effect of Detergent on IC50 Value

Detergent (Triton X-100) ConcentrationApparent IC50 (µM)Fold Shift
0%5.2-
0.01%15.83.0
0.1%> 50> 9.6

A significant fold shift in the IC50 value with the addition of a detergent suggests that the compound's activity may be influenced by aggregation-based mechanisms.

Table 2: Fluorescence Interference Profile

Excitation Wavelength (nm)Emission Wavelength (nm)Compound Concentration (µM)% Signal Change (Quenching)
48552012.5
4855201015.8
4855205045.2

This table illustrates how the compound might quench a fluorescent signal in a concentration-dependent manner, an effect that is independent of the biological target.

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Detection

This protocol is used to determine if the compound forms aggregates in the assay buffer.

  • Sample Preparation: Prepare a stock solution of this compound in DMSO.

  • Dilute the stock solution into the final assay buffer to a range of concentrations (e.g., 1 µM, 10 µM, 50 µM). Include a buffer-only control.

  • Incubate the samples under the same conditions as your primary assay (temperature and time).

  • DLS Measurement: Transfer the samples to a suitable cuvette for DLS analysis.

  • Acquire DLS data to measure the size distribution of particles in the solution.

  • Data Analysis: Analyze the data for the presence of large particles (typically >100 nm in diameter) that would indicate compound aggregation.

Protocol 2: BSA Counter-Screen for Non-Specific Protein Binding

This assay helps to identify compounds that act as non-specific protein binders.

  • Assay Setup: Use a standard protein stability assay, such as a thermal shift assay or a protein aggregation assay, with Bovine Serum Albumin (BSA) as the model protein.

  • Prepare a reaction mixture containing BSA in a suitable buffer.

  • Add this compound at various concentrations.

  • Measurement: Measure the change in protein stability or aggregation in the presence of the compound.

  • Interpretation: A compound that stabilizes or destabilizes BSA is likely to be a non-specific protein binder that could interfere with other protein-based assays.

Visualizations

Troubleshooting_Workflow start Unusual Assay Result Observed solubility_check Check Compound Solubility (Visual, DLS) start->solubility_check aggregation Is Aggregation Observed? solubility_check->aggregation detergent Add Detergent to Assay (e.g., 0.01% Triton X-100) aggregation->detergent Yes fluorescence_check Check for Fluorescence Interference aggregation->fluorescence_check No ic50_shift Does IC50 Shift Significantly? detergent->ic50_shift nonspecific Potential Non-Specific Inhibition (Aggregation-based) ic50_shift->nonspecific Yes ic50_shift->fluorescence_check No orthogonal_assay Perform Orthogonal Assay (Different Detection Method) nonspecific->orthogonal_assay signal_change Is Signal Altered in Absence of Target? fluorescence_check->signal_change interference Fluorescence Interference Confirmed signal_change->interference Yes signal_change->orthogonal_assay No interference->orthogonal_assay confirm_activity Confirm Biological Activity orthogonal_assay->confirm_activity

Caption: Troubleshooting workflow for investigating unusual assay results.

PAINS_Identification_Logic cluster_0 Primary Screen cluster_1 Secondary Assays cluster_2 Biophysical/Control Assays cluster_3 Conclusion primary_hit Compound is a Hit dose_response Steep/Incomplete Dose-Response primary_hit->dose_response detergent_effect IC50 Sensitive to Detergent primary_hit->detergent_effect time_dependence Activity Increases with Pre-incubation primary_hit->time_dependence dls Aggregation Detected by DLS primary_hit->dls spr_bli Non-specific Binding in SPR/BLI primary_hit->spr_bli fluorescence_interference Fluorescence Quenching/ Enhancement primary_hit->fluorescence_interference pains High Likelihood of PAINS Behavior dose_response->pains detergent_effect->pains time_dependence->pains dls->pains spr_bli->pains fluorescence_interference->pains

Caption: Logical relationships for identifying PAINS (Pan-Assay Interference Compounds).

Signaling_Pathway_Interference receptor Receptor kinase_A Kinase A receptor->kinase_A kinase_B Kinase B kinase_A->kinase_B transcription_factor Transcription Factor kinase_B->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression compound 2-((2,4-Dibromophenoxy)methyl) tetrahydro-2H-pyran compound->kinase_B Non-specific Inhibition compound->transcription_factor Potential direct interaction

References

minimizing cytotoxicity of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran in control cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the cytotoxicity of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran (herein referred to as "Compound X") in control cells during their experiments.

Frequently Asked Questions (FAQs)

Q1: My control cells are showing significant death after treatment with Compound X, even at low concentrations. What are the initial troubleshooting steps?

A1: High cytotoxicity in control cells is a common issue when working with novel compounds. The first step is to systematically rule out experimental artifacts.[1]

  • Verify Compound Concentration: Double-check all calculations for stock solutions and serial dilutions. An error in calculation can lead to a much higher final concentration than intended.

  • Assess Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to your specific cell line. Most cell lines can tolerate DMSO concentrations up to 0.5%, but this should be empirically determined by running a vehicle-only control.[1]

  • Check for Contamination: Rule out microbial contamination (bacteria, yeast, mycoplasma) in your cell cultures, which can cause cell stress and death, exacerbating the compound's effect.

  • Evaluate Compound Stability & Solubility: Confirm that Compound X is stable and soluble in your culture medium for the duration of the experiment. Precipitated compound can cause physical stress to cells, and degradation products may be more toxic than the parent compound.[1]

Q2: How can I determine a suitable non-toxic working concentration for Compound X in my control cells?

A2: A dose-response experiment is essential to identify the concentration range that is effective for your experimental goals without causing excessive cytotoxicity in control cells.[2] This involves treating cells with a wide range of Compound X concentrations and measuring cell viability after a fixed incubation period.

  • Recommendation: Start with a broad concentration range (e.g., 0.01 µM to 100 µM) and a standard incubation time (e.g., 24 or 48 hours).[3]

  • Analysis: Use a cell viability assay, such as the MTT or resazurin assay, to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.[4][5] Your ideal working concentration for subsequent experiments should be well below this value.

Q3: Could the incubation time be a factor in the observed cytotoxicity?

A3: Absolutely. Cytotoxicity is often dependent on both dose and time.[6] If a compound is toxic, longer exposure will generally lead to more cell death.

  • Time-Course Experiment: Perform a time-course experiment by treating cells with a fixed, non-toxic concentration of Compound X and measuring viability at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[7]

  • Objective: This will help you find the optimal experimental window where you can observe the desired biological effect of Compound X before significant cytotoxicity occurs.[7]

Q4: Are there any supplements I can add to the culture medium to reduce non-specific cytotoxicity?

A4: Yes. If the cytotoxicity is suspected to be caused by off-target mechanisms like oxidative stress, certain supplements may help.

  • Antioxidants: Co-treatment with an antioxidant like N-acetylcysteine (NAC) can mitigate cytotoxicity caused by the production of reactive oxygen species (ROS).[8][9] It is crucial to first confirm that Compound X induces oxidative stress using an assay like the DCFH-DA assay.[10][11]

  • Serum Concentration: The concentration of fetal bovine serum (FBS) in your medium can influence a compound's activity and toxicity.[12][13] Serum proteins can bind to the compound, reducing its effective concentration and mitigating toxicity. Experimenting with different serum concentrations (e.g., 5%, 10%, 15%) may be beneficial.

Troubleshooting Guides

This section provides structured approaches to address specific issues you might encounter.

Problem 1: High Variability in Cytotoxicity Results Between Experiments
Potential Cause Recommended Action
Inconsistent Cell Health/Passage Number Use cells within a consistent, low passage number range. Ensure cells are healthy and in the logarithmic growth phase before seeding for an experiment.
Variable Seeding Density Use a cell counter to ensure consistent seeding density in all wells and across all experiments. Overly dense or sparse cultures can respond differently to toxic compounds.[13][14]
Inconsistent Incubation Times Strictly adhere to the planned incubation times for compound treatment and assay development.[3]
Compound Stock Instability Prepare single-use aliquots of your Compound X stock solution and store them at -80°C to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.[3]
Problem 2: Suspected Off-Target Cytotoxicity via Oxidative Stress

If you hypothesize that Compound X is causing cell death by inducing reactive oxygen species (ROS), follow this workflow.

cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Mitigation A Treat control cells with Compound X (IC20 concentration) B Perform ROS Assay (e.g., DCFH-DA) A->B C Analyze ROS Levels B->C D Significant increase in ROS detected C->D Yes E No significant increase in ROS C->E No F Co-treat cells with Compound X and an antioxidant (e.g., NAC) D->F H Investigate other toxicity pathways (e.g., Apoptosis) E->H G Re-evaluate Cell Viability (MTT Assay) F->G I Viability Restored? G->I I->H No

Caption: Workflow for investigating and mitigating ROS-mediated cytotoxicity.

Quantitative Data Summary

The following tables present illustrative data from a series of optimization experiments for Compound X.

Table 1: Dose-Response of Compound X on Cell Viability

This table shows the effect of increasing concentrations of Compound X on the viability of a control cell line after a 48-hour incubation period, as measured by an MTT assay.

Concentration of Compound X (µM)Mean Absorbance (570 nm)% Cell Viability (Relative to Vehicle)
0 (Vehicle Control)1.25100%
0.11.2297.6%
11.1592.0%
50.9878.4%
100.6350.4%
250.3124.8%
500.1512.0%
1000.086.4%
Conclusion: The cytotoxic IC50 for Compound X is approximately 10 µM.

Table 2: Effect of Incubation Time on Cytotoxicity

This table demonstrates the effect of incubation time on cell viability at a fixed concentration of Compound X (10 µM, the IC50 value).

Incubation Time (Hours)% Cell Viability (Relative to Vehicle)
695.2%
1281.5%
2465.0%
4850.4%
7235.8%

Table 3: Mitigation of Cytotoxicity with N-acetylcysteine (NAC)

This table shows the effect of co-treating cells with the antioxidant NAC on the cytotoxicity induced by 10 µM of Compound X for 48 hours.

Treatment Group% Cell Viability (Relative to Vehicle)
Vehicle Control100%
10 µM Compound X50.4%
5 mM NAC98.9%
10 µM Compound X + 5 mM NAC85.7%
Conclusion: NAC significantly rescues cells from Compound X-induced cytotoxicity, suggesting an oxidative stress mechanism.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is used to assess cell metabolic activity as an indicator of cell viability.[4] Viable cells with active metabolism convert the yellow MTT salt into a purple formazan product.[5]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of Compound X in culture medium at 2X the final desired concentration. Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[15]

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[4]

  • Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the purple formazan crystals.[4][15] Allow the plate to stand overnight in the incubator or shake on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. Use a reference wavelength of >650 nm if available.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Protocol 2: DCFH-DA Assay for Intracellular ROS Detection

This protocol measures intracellular reactive oxygen species (ROS) using the cell-permeable fluorogenic probe DCFH-DA.[10]

  • Cell Preparation: Seed and treat cells with Compound X as described in the MTT protocol (Steps 1-3). Include a positive control (e.g., Tert-Butyl hydroperoxide) and a negative control (vehicle).[10]

  • Probe Loading: Remove the treatment medium. Wash the cells once with warm PBS. Add 100 µL of 10 µM DCFH-DA solution (diluted in serum-free medium) to each well.[11]

  • Incubation: Incubate the cells with the DCFH-DA solution for 30-60 minutes at 37°C in the dark.[11][16]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any probe that has not entered the cells.[11]

  • Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[10]

  • Data Analysis: Compare the fluorescence intensity of the Compound X-treated wells to the vehicle control to determine the fold increase in ROS production.

Protocol 3: Caspase-3/7 Activity Assay for Apoptosis Detection

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[17]

  • Cell Preparation: Seed cells in an opaque-walled 96-well plate and treat with Compound X as described in the MTT protocol (Steps 1-3).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.

  • Assay Protocol (Add-Mix-Measure): Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[17]

  • Incubation: Mix the contents of the wells by gently shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.[18]

  • Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

  • Data Analysis: Compare the luminescence signal (Relative Light Units) of the treated samples to the vehicle control to determine the fold increase in caspase-3/7 activity.

Visualizations

Logical Workflow for Optimizing Compound X Concentration

A Phase 1: Broad Dose-Response (0.01 µM to 100 µM) @ 48h B Determine Cytotoxic IC50 (e.g., 10 µM) A->B C Phase 2: Time-Course Treat with IC50 concentration (0, 6, 12, 24, 48h) B->C D Identify earliest time point with minimal cytotoxicity (e.g., <20% death @ 12h) C->D E Phase 3: Final Concentration Selection Select concentration well below IC50 (e.g., 1-2 µM) D->E F Confirm minimal cytotoxicity at selected time point (12h) E->F G Proceed with experiments using optimized concentration and time F->G

Caption: Step-by-step workflow for determining the optimal experimental conditions.

Hypothesized Signaling Pathway for Compound X-Induced Cytotoxicity

compound Compound X mitochondria Mitochondrial Stress compound->mitochondria ros ↑ Reactive Oxygen Species (ROS) mitochondria->ros damage Oxidative Damage (Lipids, Proteins, DNA) ros->damage nac N-acetylcysteine (Antioxidant) nac->ros Inhibits apoptosis Apoptosis Signaling (Caspase Activation) damage->apoptosis death Cell Death apoptosis->death

Caption: Potential pathway of Compound X-induced cytotoxicity via oxidative stress.

References

Technical Support Center: Synthesis of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran. This resource is designed to assist researchers, scientists, and drug development professionals in successfully scaling up this synthesis. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key reaction data to address challenges you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis.

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low yields in the Williamson ether synthesis of this compound can arise from several factors. Below is a systematic guide to troubleshooting:

  • Incomplete Deprotonation of 2,4-Dibromophenol: The first step is the formation of the phenoxide nucleophile. If the base is not strong enough or is of poor quality, this deprotonation will be incomplete.

    • Solution: While sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can be used, stronger bases like sodium hydride (NaH) will ensure complete deprotonation.[1] If using NaH, ensure it is fresh (not gray, which indicates deactivation).

  • Moisture in the Reaction: The Williamson ether synthesis is highly sensitive to water. Any moisture will consume the strong base and can hydrolyze the alkyl halide.

    • Solution: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents.

  • Suboptimal Reaction Temperature: Temperature plays a critical role. If the temperature is too low, the reaction rate will be very slow. If it is too high, it can promote side reactions.

    • Solution: A typical temperature range for this synthesis is between 50-100 °C. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Inappropriate Solvent Choice: The choice of solvent is crucial for an Sₙ2 reaction.

    • Solution: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred.[1] These solvents solvate the cation of the phenoxide, leaving a more reactive "naked" nucleophile.

  • Purity of Starting Materials: Impurities in the 2,4-dibromophenol or 2-(bromomethyl)tetrahydro-2H-pyran can lead to undesired side reactions.

    • Solution: Use reagents of high purity. If necessary, purify the starting materials before use.

Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?

A2: The most common side reaction in a Williamson ether synthesis is E2 elimination.

  • E2 Elimination: The phenoxide is a strong base and can abstract a proton from the carbon adjacent to the leaving group on the alkyl halide, leading to the formation of an alkene.

    • Mitigation: Fortunately, 2-(bromomethyl)tetrahydro-2H-pyran is a primary alkyl halide, which is much more susceptible to Sₙ2 attack and less prone to elimination.[2][3][4] To further minimize this, use the lowest effective temperature and avoid excessively strong, sterically hindered bases if possible.

  • C-Alkylation: Phenoxides can sometimes undergo C-alkylation in addition to the desired O-alkylation, where the alkyl halide reacts with the aromatic ring instead of the oxygen.[1]

    • Mitigation: The use of polar aprotic solvents generally favors O-alkylation.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction.

  • Procedure: Spot the reaction mixture on a TLC plate alongside the starting materials (2,4-dibromophenol and 2-(bromomethyl)tetrahydro-2H-pyran). A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting materials and the appearance of a new, less polar spot (the ether product) indicates the reaction is progressing.

Q4: What is the best method for purifying the final product?

A4: The crude product will likely contain unreacted starting materials, salts, and any byproducts.

  • Workup: After the reaction is complete, the mixture is typically cooled, diluted with water, and extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with a dilute base (e.g., 1M NaOH) to remove any unreacted phenol, followed by a brine wash.

  • Purification: The most common method for purifying the crude product is column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.

Quantitative Data Summary

ParameterTypical Value/RangeNotes
Yield 60-95%Highly dependent on reaction conditions and purity of reagents.
Reaction Temperature 50 - 100 °CLower temperatures favor the Sₙ2 reaction over E2 elimination.
Reaction Time 2 - 24 hoursMonitored by TLC for completion.
Purity (after chromatography) >95%As determined by NMR or GC-MS.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a generalized procedure based on the Williamson ether synthesis and should be optimized for specific laboratory conditions.

Materials:

  • 2,4-Dibromophenol

  • 2-(Bromomethyl)tetrahydro-2H-pyran

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Deionized Water

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dibromophenol (1.0 eq) to a round-bottom flask containing anhydrous DMF.

  • Deprotonation: To the stirred solution, add sodium hydride (1.1 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases. Alternatively, potassium carbonate (2.0 eq) can be used and the mixture heated to ensure deprotonation.

  • Addition of Alkyl Halide: Add 2-(bromomethyl)tetrahydro-2H-pyran (1.1 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Washing: Wash the combined organic layers with 1M NaOH solution to remove any unreacted phenol, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Reaction Signaling Pathway

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products phenol 2,4-Dibromophenol phenoxide 2,4-Dibromophenoxide phenol->phenoxide Deprotonation alkyl_halide 2-(Bromomethyl)tetrahydro-2H-pyran product 2-((2,4-Dibromophenoxy)methyl) tetrahydro-2H-pyran alkyl_halide->product base Base (e.g., NaH) base->phenoxide phenoxide->product SN2 Attack salt Salt (e.g., NaBr)

Caption: Williamson ether synthesis of the target compound.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Add 2,4-Dibromophenol to DMF - Inert Atmosphere start->setup deprotonation Deprotonation: - Add Base (e.g., NaH) - Stir at RT setup->deprotonation addition Add 2-(Bromomethyl)tetrahydro-2H-pyran deprotonation->addition reaction Heat Reaction Mixture (60-80 °C) Monitor by TLC addition->reaction workup Workup: - Quench with Water - Extract with Ethyl Acetate reaction->workup washing Wash Organic Layer: - 1M NaOH - Brine workup->washing dry_concentrate Dry and Concentrate washing->dry_concentrate purification Column Chromatography dry_concentrate->purification characterization Characterization: - NMR, MS purification->characterization end End Product characterization->end

Caption: Step-by-step experimental workflow.

Troubleshooting Logic

Troubleshooting_Logic start Low Yield? check_base Check Base: - Fresh? - Strong Enough? start->check_base Yes side_reactions Side Reactions (E2)? start->side_reactions No check_conditions Check Reaction Conditions: - Anhydrous? - Correct Temperature? check_base->check_conditions check_reagents Check Reagent Purity check_conditions->check_reagents end_good Yield Improved check_reagents->end_good Problem Solved end_bad Consult Further check_reagents->end_bad No Improvement lower_temp Lower Reaction Temperature side_reactions->lower_temp Yes side_reactions->end_bad No optimize_base Use a less hindered base if possible lower_temp->optimize_base optimize_base->end_good purify_reagents Purify Starting Materials

Caption: Troubleshooting decision tree for low reaction yield.

References

Validation & Comparative

Lack of Publicly Available Data Prevents Direct Comparative Analysis of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and patent databases, no public data on the biological activity, mechanism of action, or comparative studies of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran and its direct analogs could be identified. This absence of experimental information precludes the creation of a detailed comparative guide as requested.

The initial investigation sought to collate quantitative data on the biological effects of this compound to compare its performance against analogous chemical structures. The objective was to present this information in structured tables, provide detailed experimental protocols for any cited studies, and generate diagrams of relevant signaling pathways.

However, searches for the specific compound yielded only basic chemical and supplier information, identifying it as a potential building block for protein degraders. No peer-reviewed articles or patents containing in vitro or in vivo activity data, structure-activity relationship (SAR) studies, or mechanistic investigations were found.

Broader searches on the parent structure, 2-((phenoxy)methyl)tetrahydro-2H-pyran, and other pyran derivatives revealed that compounds containing the tetrahydropyran scaffold can exhibit a wide range of biological activities. These include potential anticancer, anti-inflammatory, and antimicrobial properties. For instance, a structurally distinct derivative, 2-[p-(2-Carboxyhydrazino)phenoxy]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, has been reported to possess cytotoxic effects against cancer cell lines. Another related compound, 2-(4-Bromophenoxy)tetrahydro-2H-pyran, has been mentioned in the context of chemical synthesis but without associated biological data.

Without any foundational experimental results for the target compound, a meaningful and objective comparison with potential analogs cannot be constructed. The core requirements of data presentation in tables, detailed experimental protocols, and visualization of signaling pathways are therefore not achievable.

Further research, including the de novo synthesis and biological evaluation of this compound and its analogs, would be necessary to generate the data required for such a comparative guide.

For researchers and drug development professionals interested in this chemical scaffold, the following general diagram illustrates a hypothetical workflow for the initial biological screening of a novel compound like this compound, based on the common activities of pyran derivatives.

G cluster_0 Initial Screening Workflow cluster_1 Downstream Analysis (If Active) Compound Test Compound (e.g., 2-((2,4-Dibromophenoxy)methyl) tetrahydro-2H-pyran) Cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Compound->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC, Kirby-Bauer) Compound->Antimicrobial Anti_inflammatory Anti-inflammatory Assay (e.g., NO inhibition, Cytokine profiling) Compound->Anti_inflammatory SAR Structure-Activity Relationship (SAR) Studies Cytotoxicity->SAR Antimicrobial->SAR Anti_inflammatory->SAR Mechanism Mechanism of Action (e.g., Western Blot, Kinase Assays) SAR->Mechanism In_vivo In Vivo Efficacy (Animal Models) Mechanism->In_vivo

Figure 1. A generalized workflow for the initial biological evaluation of a novel chemical compound.

validating the mechanism of action of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

Information regarding the mechanism of action for 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran is currently unavailable in publicly accessible scientific literature and databases.

Extensive searches for the biological activity, pharmacological properties, and mechanism of action of the specific compound, this compound, have yielded no specific data. The available information is limited to its basic chemical properties, such as its molecular formula (C12H14Br2O2) and CAS number (1257665-15-8).

While the tetrahydro-2H-pyran core is a structural motif found in a variety of biologically active molecules with diverse therapeutic applications, the specific effects of the 2-((2,4-dibromophenoxy)methyl) substitution have not been characterized. Research on other pyran derivatives has revealed a broad spectrum of activities, including but not limited to:

  • Anticancer Properties: Certain derivatives of tetrahydro-4H-pyran-4-one have been investigated for their cytotoxic effects on various cancer cell lines, with proposed mechanisms involving the induction of apoptosis and cell cycle arrest.

  • Antimicrobial Activity: Some pyran compounds have demonstrated antibacterial and antifungal properties, with proposed mechanisms such as the inhibition of bacterial DNA gyrase.

  • Anti-inflammatory Effects: Novel hybrid NSAID tetrahydropyran derivatives have been shown to possess anti-inflammatory activity.

  • Neurological Applications: Certain analogs of tetrahydro-2H-pyran have been explored as triple uptake inhibitors for potential use in treating major depressive disorder.

It is crucial to emphasize that these findings relate to different, albeit structurally related, compounds. The biological activity of a molecule is highly dependent on its precise chemical structure, and therefore, the activities of these related compounds cannot be extrapolated to this compound.

Searches of chemical and biological databases, including PubChem and ChEMBL, as well as patent literature, did not provide any bioactivity data or screening results for the target compound.

Without any experimental data on the biological effects of this compound, it is not possible to validate a mechanism of action or create a comparative guide. Further research, including in vitro and in vivo screening and target identification studies, would be necessary to elucidate the pharmacological profile of this compound. At present, no such studies appear to have been published. Therefore, the core requirements of the requested comparison guide, including data presentation, experimental protocols, and visualizations of signaling pathways, cannot be fulfilled due to the absence of foundational scientific information.

Comparative Analysis of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran and Other Known Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of the inhibitory potential of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran with other established inhibitors is currently not feasible due to the absence of publicly available data on its specific biological activity and inhibitory performance. While this guide aims to provide a comprehensive comparison for researchers, scientists, and drug development professionals, extensive searches have not yielded any experimental data detailing the inhibitory targets or efficacy of this specific compound.

Initial investigations into the properties of this compound primarily returned information regarding its chemical structure, molecular weight (350.05 g/mol ), and availability from various chemical suppliers. It is categorized as a "Protein Degrader Building Block," suggesting a potential role in targeted protein degradation technologies; however, specific data on its inhibitory action against any particular protein or pathway is not documented in the available scientific literature.

The Landscape of Quorum Sensing Inhibition: Potential Avenues for Future Investigation

While direct data on the target compound is lacking, the broader class of compounds containing pyran and bromophenol moieties has been investigated for various biological activities. Notably, the field of bacterial communication, or quorum sensing (QS), presents a relevant area where structurally related molecules have shown inhibitory effects. QS is a cell-to-cell communication process in bacteria that regulates virulence, biofilm formation, and antibiotic resistance.[1][2] Inhibiting QS is a promising strategy to combat bacterial infections without exerting direct bactericidal pressure, which can lead to resistance.[3][4]

QS inhibitors can act through various mechanisms, including:

  • Inhibition of Signal Molecule Synthesis: Preventing the production of autoinducers, the signaling molecules used in QS.[5]

  • Degradation of Signal Molecules: Enzymatically breaking down autoinducers.[6][7]

  • Blockade of Signal Receptors: Competitively or non-competitively binding to the receptor proteins that detect autoinducers, thereby preventing downstream signaling.[1]

Prominent Quorum Sensing Inhibitors: A Comparative Overview

To provide context for potential future studies on this compound, this section outlines the mechanisms and performance of several well-characterized QS inhibitors.

Inhibitor ClassExample(s)Target Organism(s)Mechanism of ActionIC50 / Efficacy
Halogenated Furanones (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanonePseudomonas aeruginosa, Vibrio harveyiCompetitive inhibition of LuxR-type receptors, leading to the downregulation of QS-controlled genes.[1][3]Varies by specific furanone and target; often in the low micromolar range.
Flavonoids Naringenin, QuercetinPseudomonas aeruginosa, Serratia marcescensCompetes with acyl-homoserine lactone (AHL) signal molecules for binding to LuxR-type receptors.[1][6]Varies; for example, naringenin inhibits pyocyanin production in P. aeruginosa with an IC50 of approximately 50 µM.
Small Molecule Inhibitors J8-C8Burkholderia glumaeInhibits the AHL synthase TofI, thereby blocking the production of the QS signal molecule.[3]Inhibition of N-octanoyl-L-homoserine lactone formation at ~35 µM.[3]

Experimental Protocols for Assessing Quorum Sensing Inhibition

Should this compound be investigated for QS inhibitory activity, the following experimental protocols are commonly employed:

Violacein Inhibition Assay using Chromobacterium violaceum

This is a widely used primary screening assay for QS inhibitors. C. violaceum produces a purple pigment called violacein, the synthesis of which is regulated by QS. Inhibition of violacein production without affecting bacterial growth indicates potential QS inhibitory activity.[8]

Workflow:

G cluster_0 Experimental Setup cluster_1 Incubation cluster_2 Data Analysis Inoculate C. violaceum culture Inoculate C. violaceum culture Add test compound at various concentrations Add test compound at various concentrations Inoculate C. violaceum culture->Add test compound at various concentrations Incubate at 30°C for 24-48 hours Incubate at 30°C for 24-48 hours Add test compound at various concentrations->Incubate at 30°C for 24-48 hours Visually assess violacein production (loss of purple color) Visually assess violacein production (loss of purple color) Incubate at 30°C for 24-48 hours->Visually assess violacein production (loss of purple color) Quantify violacein extraction and measure absorbance Quantify violacein extraction and measure absorbance Visually assess violacein production (loss of purple color)->Quantify violacein extraction and measure absorbance Determine IC50 Determine IC50 Quantify violacein extraction and measure absorbance->Determine IC50

Caption: Workflow for the C. violaceum violacein inhibition assay.

Reporter Gene Assays

Reporter gene assays provide a more quantitative measure of QS inhibition. These assays typically use a bacterial strain engineered to express a reporter gene (e.g., lacZ encoding β-galactosidase or lux encoding luciferase) under the control of a QS-regulated promoter.

Signaling Pathway:

G AHL Signal AHL Signal LuxR-type Receptor LuxR-type Receptor AHL Signal->LuxR-type Receptor Binds to QS-regulated Promoter QS-regulated Promoter LuxR-type Receptor->QS-regulated Promoter Activates Reporter Gene Expression Reporter Gene Expression QS-regulated Promoter->Reporter Gene Expression Inhibitor Inhibitor Inhibitor->LuxR-type Receptor Blocks binding

Caption: General signaling pathway in a LuxR-based QS system with a reporter gene.

Conclusion and Future Directions

References

Comparative Cross-Reactivity Profile of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of the novel compound 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran. Due to the absence of published experimental data for this specific molecule, this comparison is based on the known biological activities and cross-reactivity profiles of its core structural motifs: the dibromophenoxy group and the tetrahydropyran ring. As a key comparator, we will reference data for 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), a well-studied polybrominated diphenyl ether (PBDE), to illustrate the potential for off-target interactions.

Introduction to Cross-Reactivity in Drug Discovery

Cross-reactivity, the unintended interaction of a compound with proteins other than its primary target, is a critical consideration in drug development.[1] Such off-target effects can lead to adverse drug reactions or provide opportunities for drug repurposing.[2][3][4] The assessment of a compound's selectivity profile early in the discovery pipeline is essential for mitigating risks and understanding its full pharmacological potential. This is often achieved through broad panel screening against a diverse set of receptors, enzymes, and ion channels.

The subject of this guide, this compound, is a synthetic organic molecule whose biological activity and potential for cross-reactivity have not yet been publicly documented. By dissecting its structure into the dibromophenoxy and tetrahydropyran moieties, we can infer potential biological interactions based on existing knowledge of related compounds.

Comparative Analysis of Structural Motifs

The Dibromophenoxy Moiety and Potential for Endocrine Disruption

The 2,4-dibromophenoxy group is structurally related to polybrominated diphenyl ethers (PBDEs), a class of compounds used as flame retardants that have been studied for their environmental and health impacts.[5][6] Some PBDEs are known to interact with various nuclear receptors, suggesting that the dibromophenoxy moiety in our target compound could confer similar properties.

Comparator Compound: 2,2',4,4'-Tetrabromodiphenyl Ether (BDE-47)

BDE-47 is one of the most prevalent PBDE congeners and has been shown to exhibit endocrine-disrupting potential by interacting with estrogen, androgen, and thyroid hormone receptors.[7][8]

Target ReceptorBDE-47 InteractionIC50 / EC50Reference
Estrogen Receptor (ER)Anti-estrogenicIC50 = 21.11 µM[7]
Androgen Receptor (AR)Anti-androgenicIC50 = 3.83 µM[7]
Thyroid Receptor (TR)No significant effect on T3-induced expression-[7]

Table 1: In vitro endocrine disrupting activity of BDE-47.[7]

The data in Table 1 suggests that the brominated phenyl ether structure can lead to interactions with hormone receptors. Therefore, it is plausible that this compound could exhibit some level of affinity for these or other nuclear receptors, warranting experimental investigation.

The Tetrahydropyran Moiety in Biologically Active Molecules

The tetrahydropyran (THP) ring is a common scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates.[9][10] Its inclusion can influence a compound's physicochemical properties, such as solubility and metabolic stability. While the THP ring itself is generally considered to be of low intrinsic reactivity, its derivatives have been associated with a wide range of biological activities, including antiviral and anticancer effects.[9][11]

For instance, the tetrahydropyran ring is a key structural feature in some HIV protease inhibitors, where it contributes to binding within the enzyme's active site.[11] The potential for cross-reactivity of tetrahydropyran-containing drugs would be highly dependent on the other functionalities present in the molecule that dictate target engagement.

Potential Cytotoxicity

Halogenated phenols, structurally related to the dibromophenoxy moiety, have been shown to exhibit cytotoxicity.[12][13] The degree of halogenation and the position of the substituents can influence the toxic potential. For example, studies have compared the cytotoxicity of various halogenated phenols, indicating that increasing the number of halogen atoms can correlate with increased toxicity.[12]

It is therefore important to assess the cytotoxic profile of this compound in various cell lines to determine its therapeutic window.

CompoundCell LineCytotoxicity (IC50)Reference
2,4-DibromophenolNot specifiedpIC50 = 1.398[12]
PentachlorophenolNot specifiedEC50 = 0.13 mg/L[13]
PentabromophenolNot specifiedNot specified[13]

Table 2: Comparative cytotoxicity of halogenated phenols.

Experimental Protocols for Cross-Reactivity Assessment

To experimentally determine the cross-reactivity profile of this compound, a tiered approach involving cytotoxicity assays and receptor binding panels is recommended.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Cross-Reactivity Profiling: Competitive Radioligand Binding Assays

Competitive binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. A panel of such assays against a broad range of targets can provide a comprehensive cross-reactivity profile.

General Protocol:

  • Reagent Preparation: Prepare cell membranes or purified receptors expressing the target of interest. Prepare a radiolabeled ligand with known affinity for the target and serial dilutions of the unlabeled test compound (this compound).

  • Incubation: In a 96-well plate, incubate the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. The incubation is carried out for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand, typically by filtration through a glass fiber filter.

  • Quantification: Quantify the amount of bound radioligand by measuring the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value. The inhibition constant (Ki) can then be calculated from the IC50.

Visualizing Experimental Workflows and Pathways

To provide a clearer understanding of the experimental processes and potential biological interactions, the following diagrams have been generated using Graphviz (DOT language).

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_cross_reactivity Cross-Reactivity Profiling cell_seeding Cell Seeding compound_treatment Compound Treatment cell_seeding->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay ic50_determination IC50 Determination mtt_assay->ic50_determination receptor_panel Select Receptor Panel binding_assay Competitive Binding Assay receptor_panel->binding_assay ki_calculation Ki Calculation binding_assay->ki_calculation start Test Compound start->cell_seeding start->receptor_panel

Caption: A typical workflow for assessing the cytotoxicity and cross-reactivity of a test compound.

Potential_Off_Target_Pathways cluster_nuclear_receptors Nuclear Receptor Signaling cluster_other_targets Other Potential Targets Compound 2-((2,4-Dibromophenoxy)methyl) tetrahydro-2H-pyran ER Estrogen Receptor (ER) Compound->ER Potential Interaction AR Androgen Receptor (AR) Compound->AR Potential Interaction TR Thyroid Receptor (TR) Compound->TR Potential Interaction Enzymes Enzymes (e.g., Kinases) Compound->Enzymes Potential Interaction IonChannels Ion Channels Compound->IonChannels Potential Interaction Gene_Expression Altered Gene Expression ER->Gene_Expression Modulation AR->Gene_Expression Modulation TR->Gene_Expression Modulation

Caption: Potential off-target signaling pathways for the test compound based on its structural motifs.

Conclusion and Future Directions

While there is currently no direct experimental evidence to define the cross-reactivity profile of this compound, a comparative analysis of its structural components suggests potential for off-target interactions, particularly with nuclear receptors. The provided experimental protocols for cytotoxicity and competitive binding assays offer a clear path forward for the empirical determination of this compound's selectivity.

Future studies should focus on a comprehensive in vitro pharmacology screen, including a broad panel of receptors, enzymes, and ion channels, to fully characterize the cross-reactivity profile of this compound. This will be crucial for any further development and for understanding its potential therapeutic applications and liabilities.

References

Unraveling the Biological Target of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran: A Quest for Definitive Data

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the biological binding target of the synthetic compound 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran have yet to yield a specific molecular partner. Publicly available scientific literature and databases do not currently contain definitive experimental data elucidating the direct protein or nucleic acid interactions of this molecule. The compound is often categorized as a "Protein Degrader Building Block," suggesting its potential utility as a component within larger, more complex molecules designed to induce the degradation of specific target proteins, such as those developed using Proteolysis Targeting Chimera (PROTAC) technology. However, this classification does not inherently define a specific binding target for the compound in isolation.

While the direct target remains elusive, the broader chemical scaffold of a tetrahydropyran ring linked to a substituted phenoxy group is present in various biologically active molecules. Research into derivatives of the tetrahydropyran moiety has revealed a wide spectrum of pharmacological activities, including anticancer, antioxidant, antibacterial, and biofilm inhibitory effects. For instance, certain tetrahydropyran derivatives have been shown to interact with targets such as Cyclin-Dependent Kinase 2 (CDK2) and Activin-like Kinase 5 (ALK5). Furthermore, studies on other pyran-containing compounds have indicated activity against the quorum-sensing pathways in bacteria like Pseudomonas aeruginosa.

It is crucial to note that these findings relate to structurally distinct molecules and do not provide direct evidence for the binding target of this compound. The presence of the dibromophenoxy group will significantly influence the electronic and steric properties of the molecule, likely leading to a unique biological activity profile.

The Path Forward: Elucidating the Binding Target

To definitively identify the binding target of this compound, a series of targeted experimental approaches would be necessary. The following workflow outlines a logical progression for such an investigation.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Mechanism of Action phenotypic_screening Phenotypic Screening target_deconvolution Target Deconvolution Methods phenotypic_screening->target_deconvolution Identified Phenotype biochemical_assays Biochemical Assays target_deconvolution->biochemical_assays Putative Targets biophysical_assays Biophysical Assays biochemical_assays->biophysical_assays Confirmed Interaction cellular_assays Cellular Target Engagement Assays biophysical_assays->cellular_assays Validated Binding pathway_analysis Signaling Pathway Analysis cellular_assays->pathway_analysis Cellular Confirmation structural_biology Structural Biology (X-ray, Cryo-EM) pathway_analysis->structural_biology Mechanistic Insight

Caption: Experimental workflow for identifying and validating the binding target.

Detailed Experimental Protocols

1. Phenotypic Screening:

  • Objective: To identify any observable effect of the compound on whole cells or organisms.

  • Methodology: A broad panel of human cancer cell lines representing different tissue origins would be treated with escalating concentrations of this compound. Cell viability would be assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay after a 72-hour incubation period. Any observed cytotoxicity would provide a starting point for more focused investigations.

2. Target Deconvolution:

  • Objective: To identify the molecular target(s) responsible for the observed phenotype.

  • Methodology:

    • Affinity Chromatography: The compound would be immobilized on a solid support and used as bait to capture interacting proteins from cell lysates. Bound proteins would be eluted, separated by SDS-PAGE, and identified by mass spectrometry.

    • Computational Approaches: In silico docking studies could be performed against a library of known protein structures to predict potential binding partners based on structural and electrostatic complementarity.

3. Biochemical and Biophysical Validation:

  • Objective: To confirm a direct interaction between the compound and the putative target protein(s).

  • Methodology:

    • Enzyme-Linked Immunosorbent Assay (ELISA) or Homogeneous Time-Resolved Fluorescence (HTRF): If the target is an enzyme or receptor, these assays can quantify the compound's ability to modulate its activity or binding to a known ligand.

    • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): These techniques provide quantitative data on the binding affinity (KD), and kinetics of the interaction between the compound and the purified target protein.

Without confirmed experimental data on the binding target of this compound, a direct comparison with alternative compounds is not feasible. The generation of such data through the systematic application of the experimental protocols outlined above is a prerequisite for understanding its biological function and potential therapeutic applications. Researchers interested in this compound are encouraged to undertake these foundational studies to unlock its full potential.

A Comparative Analysis of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran Efficacy in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the potential efficacy of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran as a building block in the development of targeted protein degraders. Given the absence of direct efficacy studies on this specific molecule, this document synthesizes data from structurally related compounds, including dibromophenoxy ether derivatives and other tetrahydropyran-containing molecules, to project its potential applications and performance. Detailed experimental protocols for the evaluation of such compounds are also provided to guide researchers in their investigations.

Introduction: The Role of Building Blocks in Targeted Protein Degradation

Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1] A key strategy in TPD is the use of proteolysis-targeting chimeras (PROTACs), which are heterobifunctional molecules composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker.[1][2] The compound this compound is classified as a "Protein Degrader Building Block," suggesting its intended use as a component, likely as a ligand or part of a ligand for a target protein, in the synthesis of PROTACs or similar degraders.[3]

The efficacy of a protein degrader is highly dependent on the chemical properties of its constituent building blocks. This guide will explore the potential contributions of the dibromophenoxy and tetrahydro-2H-pyran moieties to the overall performance of a degrader molecule.

Comparative Efficacy Analysis Based on Structural Analogues

Direct experimental data on the efficacy of this compound is not currently available in public literature. However, by examining related compounds, we can infer its potential biological activities.

Cytotoxicity of Dibromophenoxy Ether Derivatives

Polybrominated diphenyl ethers (PBDEs) and their derivatives are known to exhibit a range of biological effects, including cytotoxicity. The 2,4-dibromophenoxy group in the target molecule is a common feature in several studied compounds.

Compound/DerivativeCell Line(s)Observed EffectIC50 (µM)
2-(2′,4′-dibromophenoxy)-3,5-dibromophenolPANC-1, MCF-7, BS-C-1Moderate cytotoxicity≤ 10
6-OH-BDE-47 and 6-MeO-BDE-47Not specifiedDecreased cell viability, increased apoptosisNot specified
Hydroxylated PBDEs (general)HepG2Increased ROS, DNA damage, apoptosisµM concentrations

This table summarizes the cytotoxic effects of various dibromophenoxy ether derivatives, suggesting that the dibromophenoxy moiety in the target building block may contribute to cytotoxic activity in a final degrader molecule.

Biological Activities of Tetrahydro-2H-pyran Derivatives

The tetrahydro-2H-pyran (THP) ring is a common scaffold in medicinal chemistry, known to be present in a variety of biologically active compounds. Its inclusion in a molecule can influence solubility, metabolic stability, and interaction with biological targets.

Compound ClassBiological Activity
Dihydropyran-containing compoundsAnticancer, antimicrobial, receptor modulation
2-substituted 3-hydroxy-6-methyl-4H-pyran-4-one derivativesPseudomonas aeruginosa biofilm inhibition
4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivativesALK5 inhibition (antitumor)

This table highlights the diverse biological activities associated with the tetrahydro-2H-pyran scaffold, indicating its potential to be incorporated into therapeutically active molecules.

Experimental Protocols for Efficacy Evaluation

For researchers working with this compound as a building block for a protein degrader, a series of experiments are necessary to determine the efficacy of the final PROTAC molecule.

In Vitro Evaluation of Protein Degradation

The primary measure of a degrader's efficacy is its ability to reduce the levels of the target protein within a cell.

3.1.1. Western Blotting

A standard method for quantifying the reduction of a specific protein.

  • Cell Culture and Treatment: Plate cells at an appropriate density and treat with varying concentrations of the synthesized degrader for a specified time course (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein, followed by an appropriate HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

  • Detection and Analysis: Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry software. Normalize the target protein levels to the loading control and compare to the vehicle-treated sample to determine the percentage of degradation.

3.1.2. Mass Spectrometry-Based Proteomics

For a more comprehensive, unbiased assessment of protein degradation and to identify potential off-target effects.

  • Sample Preparation: Treat cells and harvest lysates as described for Western blotting.

  • Protein Digestion: Digest proteins into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify and quantify peptides, and subsequently proteins, across different treatment conditions. This will provide a global view of changes in the proteome.

Cell Viability and Cytotoxicity Assays

To assess the impact of the degrader on cell health.

3.2.1. MTT Assay

A colorimetric assay to measure cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of the degrader for a defined period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizing the Path Forward: Diagrams for Experimental Design

The following diagrams, created using the DOT language, illustrate key concepts and workflows for researchers.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC Target Binder Linker E3 Ligase Ligand POI Protein of Interest (POI) PROTAC:p->POI Binds E3 E3 Ubiquitin Ligase PROTAC:e->E3 Recruits Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary PolyUb Polyubiquitination Ternary->PolyUb Proximity-induced Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation

Caption: The mechanism of action of a PROTAC, leading to the degradation of a target protein.

Experimental_Workflow cluster_1 Efficacy Evaluation Workflow start Synthesize PROTAC using This compound as a building block cell_treatment Treat cancer cell lines with varying concentrations start->cell_treatment protein_analysis Protein Level Analysis cell_treatment->protein_analysis viability_assay Cell Viability Assay (e.g., MTT) cell_treatment->viability_assay western_blot Western Blot (Targeted) protein_analysis->western_blot mass_spec Mass Spectrometry (Global Proteomics) protein_analysis->mass_spec data_analysis Data Analysis western_blot->data_analysis mass_spec->data_analysis off_target Identify Off-Target Effects mass_spec->off_target viability_assay->data_analysis dc50 Determine DC50 (Degradation) data_analysis->dc50 ic50 Determine IC50 (Cytotoxicity) data_analysis->ic50

Caption: A proposed experimental workflow for evaluating the efficacy of a PROTAC synthesized with the target building block.

Conclusion

While direct efficacy data for this compound is not yet available, this guide provides a framework for understanding its potential based on the known biological activities of its core chemical moieties. The dibromophenoxy group suggests a potential for cytotoxic effects, while the tetrahydro-2H-pyran ring is a versatile scaffold found in many bioactive compounds. For researchers utilizing this building block, the provided experimental protocols offer a clear path for synthesizing and evaluating novel protein degraders. The ultimate efficacy of a PROTAC derived from this building block will depend on the specific target protein, the chosen E3 ligase ligand, and the nature of the linker. Comprehensive in vitro testing, as outlined in this guide, will be crucial in determining its therapeutic potential.

References

in vivo validation of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran activity

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the in vivo and in vitro activities of pyran derivatives, providing a comparative landscape for this versatile scaffold.

The compound 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran is categorized as a building block for protein degraders, suggesting its primary role is in the synthesis of more complex molecules rather than as a standalone therapeutic agent.[1] While direct in vivo validation of this specific molecule is not publicly available, the broader class of pyran derivatives exhibits a wide range of significant biological activities. This guide provides a comparative overview of various pyran-containing compounds, summarizing their performance based on available experimental data and outlining the methodologies used for their validation.

Comparative Efficacy of Pyran Derivatives

The biological activity of pyran derivatives spans multiple therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. The following tables summarize the quantitative data from various studies, offering a comparative perspective on the efficacy of different pyran-based molecules.

Table 1: Anticancer Activity of Pyran Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM) / % InhibitionReference Compound
4H-Pyran4dHCT-116 (Colon)75.1-
4H-Pyran4kHCT-116 (Colon)85.88-
Spiro-4H-pyran5aA549 (Lung)Potent ActivityEtoposide
Spiro-4H-pyran5aA375 (Melanoma)Potent ActivityEtoposide
Spiro-4H-pyran5aLNCaP (Prostate)Potent ActivityEtoposide
Indoline Spiro3HCI-H522 (Lung)GI% = 93.52%-
Indoline Spiro3LOX IMVI (Melanoma)GI% = 71.63%-
5-Oxo-dihydropyranopyran4g (4-NO₂)SW-480 (Colon)34.6-
5-Oxo-dihydropyranopyran4i (4-Cl)SW-480 (Colon)35.9-
5-Oxo-dihydropyranopyran4j (3,4,5-(OCH₃)₃)SW-480 (Colon)38.6-
5-Oxo-dihydropyranopyran4g (4-NO₂)MCF-7 (Breast)42.6-
5-Oxo-dihydropyranopyran4i (4-Cl)MCF-7 (Breast)34.2-
5-Oxo-dihydropyranopyran4j (3,4,5-(OCH₃)₃)MCF-7 (Breast)26.6-

Table 2: Antimicrobial and Antioxidant Activity of Pyran Derivatives

Compound ClassSpecific DerivativeActivity TypeMeasurementValueReference Compound
4H-Pyran4gAntibacterial (Gram-positive)Lower IC50 than Ampicillin-Ampicillin
4H-Pyran4jAntibacterial (Gram-positive)Lower IC50 than Ampicillin-Ampicillin
4H-Pyran4gAntioxidant (DPPH Scavenging)% Scavenging at 1 mg/mL90.50%BHT (95.30%)
4H-Pyran4jAntioxidant (DPPH Scavenging)% Scavenging at 1 mg/mL88.00%BHT (95.30%)
4H-Pyran4lAntioxidant (DPPH Scavenging)% Scavenging at 1 mg/mL70.20%BHT (95.30%)
4H-Pyran4mAntioxidant (DPPH Scavenging)% Scavenging at 1 mg/mL69.00%BHT (95.30%)
4H-Pyran4dAntioxidant (DPPH Scavenging)% Scavenging at 1 mg/mL65.25%BHT (95.30%)
5-Oxo-dihydropyranopyran4jAntioxidant (DPPH Scavenging)EC50 (µM)580Quercetin

Table 3: Cholinesterase Inhibition by Pyran Derivatives for Alzheimer's Disease

Compound ClassSpecific DerivativeTarget EnzymeIC50 (µM)
9H-xanthen-9-one36Acetylcholinesterase (AChE)2.61 ± 0.13
9H-xanthen-9-one36Butyrylcholinesterase (BuChE)0.51 ± 0.01
4-methylthiocoumarin8Acetylcholinesterase (AChE)5.63 ± 1.68
4-methylthiocoumarin derivative9Butyrylcholinesterase (BuChE)3.40 ± 0.20
Xanthone-alkylbenzylamine hybrid29Acetylcholinesterase (AChE)0.85
Xanthone-alkylbenzylamine hybrid29Butyrylcholinesterase (BuChE)0.59

Experimental Protocols

The validation of the biological activities of pyran derivatives involves a range of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments cited in the literature.

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[2]

This assay is based on the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical, thus neutralizing it and causing a color change.

  • Preparation of Solutions: Prepare a stock solution of DPPH in methanol and various concentrations of the test compounds.

  • Reaction Mixture: Mix the test compound solutions with the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: Shake the mixture and incubate in the dark at room temperature for 30 minutes.[3]

  • Absorbance Measurement: Measure the absorbance of the mixture at 517 nm.[3] A decrease in absorbance indicates a higher radical scavenging activity.

  • Calculation: The percentage of scavenging activity is calculated, and the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.[3]

Visualizing Mechanisms and Workflows

To better understand the biological context and experimental procedures, the following diagrams illustrate a key signaling pathway and a common experimental workflow.

anticancer_pathway cluster_cell Cancer Cell Pyran_Derivative Pyran Derivative CDK2 CDK2 Pyran_Derivative->CDK2 Inhibition Bcl2 Bcl-2 Pyran_Derivative->Bcl2 Inhibition Bax Bax Pyran_Derivative->Bax Activation Cell_Cycle_Arrest Cell Cycle Arrest CDK2->Cell_Cycle_Arrest Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Caption: Proposed anticancer mechanism of pyran derivatives.

mtt_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add pyran derivatives (various concentrations) incubate1->add_compounds incubate2 Incubate for 24-72h add_compounds->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_absorbance Read absorbance at 570nm add_dmso->read_absorbance analyze_data Calculate IC50 values read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

Assessing the Specificity of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 26, 2025 – In the rapidly evolving field of targeted protein degradation, the specificity of chemical building blocks used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) is of paramount importance for the development of safe and effective therapeutics. This guide provides a comparative assessment of the specificity of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran, a commercially available building block for protein degraders.

PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2] They consist of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The E3 ligase ligand is a critical determinant of a PROTAC's efficacy and safety, as its specificity dictates which of the over 600 E3 ligases in the human genome is hijacked to ubiquitinate the target protein.[3][4]

The subject of this guide, this compound, is categorized as a "Protein Degrader Building Block". Its chemical structure, featuring a dibromophenoxy moiety, suggests its potential role as a precursor to an E3 ligase ligand. However, extensive searches of scientific literature and patent databases did not yield specific information linking the 2,4-dibromophenoxy group to a known E3 ligase or any other protein target. This lack of publicly available data on its intended biological target makes a direct assessment of its specificity and a comparison with functional alternatives challenging.

To provide a framework for evaluating such compounds, this guide will present a comparative overview of well-characterized E3 ligase ligands, highlighting the types of experimental data required to rigorously assess their specificity.

The Critical Role of E3 Ligase Ligand Specificity

The choice of E3 ligase to be recruited by a PROTAC has profound implications for the degrader's activity. Different E3 ligases have distinct expression patterns across tissues and cell types, which can be leveraged to achieve tissue- or cell-specific protein degradation. Furthermore, the efficiency of forming a stable and productive ternary complex (E3 ligase-PROTAC-target protein) is highly dependent on the specific E3 ligase, the target protein, and the PROTAC's chemical structure, including the linker.[5] Off-target recruitment of other E3 ligases could lead to unintended protein degradation and potential toxicity.

Comparative Analysis of Established E3 Ligase Ligands

To illustrate the principles of specificity assessment, we will compare two of the most widely used classes of E3 ligase ligands in PROTAC development: those targeting von Hippel-Lindau (VHL) and Cereblon (CRBN).

E3 Ligase Ligand ClassRepresentative LigandBinding Affinity (Kd) to E3 LigaseKnown Off-TargetsKey Experimental Validation
VHL Ligands VH032~1.5 µM (ITC)VHL is a highly specific E3 ligase with few known off-targets for its small molecule ligands.Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), X-ray Crystallography of the VHL-ligand complex, Proteomics-based off-target screening (e.g., chemoproteomics).
CRBN Ligands Pomalidomide~300 nM (ITC)Immunomodulatory imide drugs (IMiDs) like pomalidomide are known to have neosubstrate activity, inducing the degradation of non-native proteins.ITC, SPR, X-ray Crystallography of the CRBN-DDB1-ligand complex, Cellular thermal shift assays (CETSA), Global proteomics to identify neosubstrates.

Table 1: Comparison of Well-Characterized E3 Ligase Ligands. This table summarizes key specificity parameters for representative VHL and CRBN ligands, providing a benchmark for the types of data required to assess novel building blocks like this compound.

Experimental Protocols for Specificity Assessment

To ascertain the specificity of a novel E3 ligase-recruiting building block, a series of rigorous biochemical and cellular assays are required.

Target Engagement and Binding Affinity

Objective: To determine if the compound binds to the intended E3 ligase and to quantify the binding affinity.

Methodology: Isothermal Titration Calorimetry (ITC)

  • Protein Preparation: Express and purify the recombinant human E3 ligase of interest.

  • Sample Preparation: Prepare a solution of the purified E3 ligase in the calorimeter cell and a solution of the test compound (derived from the building block) in the injection syringe, both in the same buffer.

  • Titration: Perform a series of injections of the compound into the E3 ligase solution while monitoring the heat change.

  • Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Cellular Target Engagement

Objective: To confirm that the compound engages its target E3 ligase within a cellular context.

Methodology: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with the test compound or vehicle control.

  • Thermal Challenge: Heat the cell lysates to a range of temperatures.

  • Protein Solubilization and Detection: Separate soluble and aggregated proteins by centrifugation and quantify the amount of the target E3 ligase remaining in the soluble fraction by Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting temperature of the E3 ligase in the presence of the compound indicates target engagement.

Proteome-Wide Specificity Profiling

Objective: To identify on-target and potential off-target interactions of the compound across the proteome.

Methodology: Chemoproteomics

  • Probe Synthesis: Synthesize a chemical probe version of the compound, typically by incorporating a photoreactive group and a bio-orthogonal tag (e.g., an alkyne or azide).

  • Cellular Labeling: Treat live cells with the probe and induce covalent cross-linking to interacting proteins via UV irradiation.

  • Enrichment: Lyse the cells and enrich the probe-labeled proteins using click chemistry to attach a purification handle (e.g., biotin).

  • Mass Spectrometry: Identify the enriched proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the enriched proteins from the probe-treated sample to a control to identify specific interactors.

Logical Workflow for Specificity Assessment

G cluster_0 Initial Characterization cluster_1 Cellular Validation cluster_2 Global Specificity Profiling cluster_3 Specificity Conclusion a Synthesize Derivatized Building Block b In vitro Binding Assay (e.g., ITC, SPR) a->b Test direct binding to putative E3 ligase c Cellular Target Engagement (e.g., CETSA) b->c Confirm target engagement in cells d PROTAC Assembly c->d e Cell-based Degradation Assay d->e Assess functional consequence f Chemoproteomics e->f Identify direct protein interactors g Global Proteomics (Degradation Profile) e->g Identify all degraded proteins h Assess On-Target vs. Off-Target Effects f->h g->h

Figure 1. A logical workflow for assessing the specificity of a novel E3 ligase-recruiting building block.

Conclusion

While this compound is presented as a building block for protein degraders, the absence of publicly available data on its specific biological target precludes a definitive assessment of its specificity. To rigorously characterize this and other novel building blocks, a systematic approach employing a suite of biochemical and cellular assays is essential. The experimental protocols and comparative data for established E3 ligase ligands provided in this guide offer a robust framework for such evaluations. Researchers and drug developers are encouraged to generate and report these critical data to enable the rational design of highly specific and effective targeted protein degraders.

References

A Comparative Guide to 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran and Related Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and biological activities of compounds related to 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran. Due to a lack of specific peer-reviewed literature on this exact molecule, this guide focuses on the two key structural motifs it comprises: the brominated diphenyl ether (BDE) core and the tetrahydropyran (THP) moiety. By examining the established biological activities and synthetic routes of these components, we can infer the potential properties of the target compound and identify promising avenues for future research.

Introduction

The compound this compound integrates two pharmacologically significant scaffolds. Brominated diphenyl ethers, particularly those of marine origin, are known for their potent anticancer and antibacterial properties. Similarly, the tetrahydropyran ring is a common feature in numerous natural products and synthetic drugs, contributing to their bioavailability and therapeutic effects. This guide will objectively compare the performance of these two classes of compounds, supported by experimental data from peer-reviewed literature, to provide a foundational understanding for the development of novel therapeutics based on their combined structure.

Comparative Biological Activity

Here, we compare the anticancer and antibacterial activities of various brominated diphenyl ethers isolated from marine sponges and several synthetic pyran derivatives.

Anticancer Activity

Polybrominated diphenyl ethers have demonstrated significant cytotoxicity against various cancer cell lines. Their mechanism of action is often linked to the induction of apoptosis. For instance, certain BDEs have been shown to selectively inhibit the growth of cancer cells adapted to nutrient-starved conditions by targeting mitochondrial complex II.[1]

Table 1: Anticancer Activity of Brominated Diphenyl Ethers and Pyran Derivatives

Compound/Derivative ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
Brominated Diphenyl Ethers 3,4,5-tribromo-2-(2',4'-dibromophenoxy)-phenolPANC-1 (glucose-starved)2.1[1]
3,5-dibromo-2-(2',4'-dibromophenoxy)-phenolPANC-1 (glucose-starved)3.8[1]
Polybrominated Diphenyl Ether MixLendenfeldia chondrodes extract inhibited CDK7 and FynB kinases-[2]
Pyran Derivatives Tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivative 16dSK-BR-3 (breast cancer)0.15[3]
Tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivative 16cSK-BR-3 (breast cancer)0.21[3]
Antibacterial Activity

Naturally occurring brominated diphenyl ethers from marine sponges, such as those from the genus Dysidea, exhibit potent and broad-spectrum antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA).[4] The structure-activity relationship suggests that the degree and position of bromine substitution, along with the presence of hydroxyl groups, are crucial for antibacterial efficacy.[4]

Table 2: Antibacterial Activity of Brominated Diphenyl Ethers

CompoundBacterial StrainMIC (µg/mL)Reference
3,5-dibromo-2-(2′,4′-dibromophenoxy)-phenol S. aureus (MRSA)0.78[4]
S. aureus (MSSA)0.19[4]
E. faecium (VRE)0.8[4]
E. faecium (VSE)0.8[4]
3,4,5-tribromo-2-(2′,4′-dibromophenoxy)phenol S. aureus (MRSA)0.08[4]
S. aureus (MSSA)1.2[4]
E. faecium (VRE)1.2[4]
E. faecium (VSE)3.1[4]
Penta-brominated diphenyl ether Rhodotorula glutinis2.1[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures and biological assays. Below are representative protocols for the synthesis of the core structures and the evaluation of their biological activity.

Synthesis of Diphenyl Ether Core (Ullmann Condensation)

The Ullmann condensation is a classic method for the formation of diaryl ethers, involving the copper-catalyzed reaction of a phenol with an aryl halide. Modern modifications have improved yields and reaction conditions.

Protocol:

  • A mixture of the phenol (e.g., 2,4-dibromophenol), the aryl halide, a copper catalyst (e.g., CuI), a ligand (e.g., picolinic acid or N,N-dimethylglycine), and a base (e.g., K₃PO₄ or Cs₂CO₃) is prepared in a suitable high-boiling polar solvent (e.g., DMSO or DMF).[6][7][8]

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 90°C to 210°C, depending on the specific substrates and catalyst system used.[6][9]

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired diphenyl ether.

Synthesis of 2-(phenoxymethyl)tetrahydro-2H-pyran Moiety

A plausible synthetic route to the target compound involves the reaction of 2-(bromomethyl)tetrahydro-2H-pyran with 2,4-dibromophenol.

Protocol:

  • To a solution of 2,4-dibromophenol in a suitable solvent such as acetone or DMF, a base (e.g., K₂CO₃ or NaH) is added to generate the corresponding phenoxide.

  • 2-(Bromomethyl)tetrahydro-2H-pyran is then added to the reaction mixture.

  • The mixture is stirred at room temperature or heated to ensure the completion of the nucleophilic substitution reaction.

  • The reaction is monitored by TLC.

  • After completion, the reaction is quenched with water and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: An MTT stock solution is added to each well, and the plate is incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of cell viability compared to the untreated control.

Visualizations

Experimental Workflow for Natural Product Discovery

The following diagram illustrates a typical workflow for the discovery of bioactive compounds from natural sources, such as marine sponges.

G cluster_collection Collection & Extraction cluster_fractionation Isolation cluster_testing Bioactivity Testing cluster_elucidation Characterization Collection Marine Sponge Collection Extraction Solvent Extraction Collection->Extraction Fractionation Bioassay-Guided Fractionation Extraction->Fractionation Bioassay Biological Assays (e.g., Cytotoxicity, Antibacterial) Fractionation->Bioassay Structure Structure Elucidation (NMR, MS) Fractionation->Structure Pure Compound Bioassay->Fractionation Active Fractions G cluster_stimulus Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Stimulus Cellular Stress / Marine Natural Product BaxBak Bax/Bak Activation Stimulus->BaxBak Bcl2 Bcl-2/Bcl-xL Inhibition Stimulus->Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization BaxBak->MOMP Bcl2->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) CytoC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Safety Operating Guide

Proper Disposal of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran as a halogenated organic waste. All disposal procedures must comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

This document provides essential safety and logistical information for the proper disposal of this compound (CAS No. 36603-49-3), a halogenated heterocycle used in organic synthesis. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat and closed-toe shoes.

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.

II. Waste Segregation and Containerization

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure correct disposal.

  • Designated Waste Stream: Dispose of this compound as halogenated organic waste .[1]

  • Container Selection: Use a designated, leak-proof, and chemically compatible container clearly labeled "Halogenated Organic Waste." The container must have a secure screw-top cap.

  • Prohibited Mixing: Do not mix this compound with non-halogenated organic waste, strong acids, bases, or oxidizers.[1] Mixing different waste streams can lead to hazardous reactions and complicate the disposal process.

III. Step-by-Step Disposal Procedure

  • Waste Collection:

    • Carefully transfer the waste this compound into the designated "Halogenated Organic Waste" container.

    • If the compound is in a solution, transfer the entire solution to the waste container.

    • For contaminated lab supplies (e.g., pipette tips, weighing boats), place them in a designated solid hazardous waste container.[1]

  • Container Labeling:

    • Clearly label the waste container with the full chemical name: "this compound."

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date the waste was first added to the container.

    • Ensure the hazardous waste label provided by your institution's EHS department is properly filled out and affixed to the container.

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area.

    • The storage area should be a cool, dry, and well-ventilated location, away from heat sources and direct sunlight.[1]

  • Arranging for Disposal:

    • Once the waste container is full or has been in storage for a designated period (as per your institution's policy), arrange for its collection by your institution's EHS or a licensed hazardous waste disposal company.

IV. Spill and Emergency Procedures

In the event of a spill, take the following immediate actions:

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: If it is safe to do so, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical spill kit.

  • Cleanup:

    • Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris.

    • Place all cleanup materials into a designated "Halogenated Organic Waste" container.

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.

V. Quantitative Data Summary

PropertyValueSource
CAS Number36603-49-3[2][3][4]
Molecular FormulaC11H13BrO2[3]
Molecular Weight257.12 g/mol [3]
Melting Point56-58 °C
Storage Class Code13 - Non-Combustible Solids

VI. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Have waste This compound? ppe Wear appropriate PPE: - Safety goggles - Nitrile gloves - Lab coat start->ppe spill Spill Occurs? start->spill waste_stream Identify waste stream: Halogenated Organic Waste ppe->waste_stream container Select a labeled, compatible waste container waste_stream->container Yes transfer Carefully transfer waste into the container container->transfer labeling Properly label the container with chemical name, date, and hazard information transfer->labeling storage Store in a designated satellite accumulation area labeling->storage disposal_request Request waste pickup from EHS or licensed disposal company storage->disposal_request end End of Disposal Process disposal_request->end spill->ppe No spill_procedure Follow spill cleanup procedure: - Evacuate and alert - Contain with absorbent material - Collect and dispose of as  halogenated waste spill->spill_procedure Yes spill_procedure->ppe

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 2-((2,4-Dibromophenoxy)methyl)tetrahydro-2H-pyran. Adherence to these procedures is essential to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.[1][2]

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles are required. A face shield should be used in conjunction with goggles when there is a potential for splashing.[2][3][4][5]
Skin Protection - Gloves: Chemical-resistant gloves (nitrile or neoprene recommended) are mandatory. Double-gloving is advisable.[2][6] - Lab Coat: A standard laboratory coat is required.[2] - Coveralls: For larger quantities or situations with a high risk of skin contact, chemical-resistant coveralls should be worn.[2]
Respiratory Protection All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] If a fume hood is not available or if aerosols or dust may be generated, a NIOSH-approved respirator with cartridges appropriate for organic vapors should be used.[2][4][7]
Footwear Closed-toe shoes are required. For spill response or handling large quantities, chemical-resistant boots should be worn.[2]

Operational Plan for Safe Handling

Engineering Controls:

  • Ventilation: All procedures involving this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate work area.[2][7]

Handling Procedures:

  • Preparation:

    • Ensure all necessary PPE is available and in good condition before commencing work.[2]

    • Clearly label all containers with the chemical name and associated hazards.[2][8]

  • Weighing and Transferring:

    • Conduct all weighing and transferring operations within a chemical fume hood.[2]

    • Use appropriate tools, such as a spatula, to handle the solid material and avoid creating dust.[2] For liquid transfers, use a calibrated pipette or syringe.[2]

  • Reactions:

    • Set up all reaction apparatus within the chemical fume hood.

    • Ensure all glassware is securely clamped.

    • For heating, use a heating mantle or oil bath; avoid open flames.[2]

  • Post-Procedure:

    • Decontaminate all work surfaces and equipment after use.

    • Properly dispose of all waste as outlined in the disposal plan below.

Emergency Procedures

In the event of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek medical attention.[5][9]
Skin Contact Immediately wash the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[5] If irritation persists, seek medical attention.[5]
Inhalation Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3][5][7]
Ingestion Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5][7]
Chemical Spills For minor spills, alert personnel in the area. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a labeled hazardous waste container.[3][8] Prevent the spill from entering drains.[5]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization: As a brominated organic compound, this chemical is considered halogenated organic waste and must be disposed of as hazardous waste.[1][8]

  • Aqueous Waste: All aqueous solutions containing this compound should be collected separately as hazardous waste.[8]

  • Solid Waste: Contaminated lab supplies, including gloves, filter paper, and silica gel, must be collected in a designated solid hazardous waste container.[8]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and specify "Halogenated Organic Waste."[8]

  • Disposal Method: Dispose of the contents and container to an approved waste disposal plant.[3][4] Do not pour down the drain.[1]

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_cleanup 3. Post-Procedure prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh/Transfer Chemical prep_setup->handle_weigh Proceed when ready handle_react Perform Reaction handle_weigh->handle_react cleanup_decon Decontaminate Surfaces handle_react->cleanup_decon Reaction complete cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_dispose->prep_ppe New Experiment emergency_spill Spill Response emergency_exposure Exposure Response

Caption: Workflow for the safe handling of brominated organic compounds.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.